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  • Product: Benzenesulfonyl fluoride, 5-chloro-2-hydroxy-
  • CAS: 23383-92-8

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 5-chloro-2-hydroxybenzenesulfonyl fluoride

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzenesulfonyl Fluoride Introduction In the landscape of modern chemical research, particularly in the realms of drug discovery and chemical biology, the demand for versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

Introduction

In the landscape of modern chemical research, particularly in the realms of drug discovery and chemical biology, the demand for versatile and reactive chemical probes is insatiable. 5-Chloro-2-hydroxybenzenesulfonyl fluoride emerges as a compound of significant interest, embodying a unique constellation of functional groups that impart a desirable balance of stability and reactivity. The presence of a sulfonyl fluoride moiety, a phenolic hydroxyl group, and a chloro substituent on a benzene ring creates a multifunctional scaffold. This guide provides a comprehensive technical overview of its chemical and physical properties, reactivity profile, analytical characterization, and applications, designed for researchers, scientists, and drug development professionals.

The sulfonyl fluoride group is recognized as a "privileged warhead" in chemical biology, capable of forming stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, and lysine.[1] This characteristic makes it an invaluable tool for developing covalent inhibitors and activity-based probes for target identification and validation.[1][2] The strategic placement of the hydroxyl and chloro groups further allows for synthetic diversification, enabling the modulation of physicochemical properties like solubility and lipophilicity, or providing handles for further chemical modification.[3][4]

This document delves into the core scientific principles governing the behavior of 5-chloro-2-hydroxybenzenesulfonyl fluoride, offering not just data, but a causal understanding of its properties and reactivity to empower its effective application in research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section outlines the key identifiers and physicochemical characteristics of 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Nomenclature and Key Identifiers
  • Systematic IUPAC Name: 5-chloro-2-hydroxybenzene-1-sulfonyl fluoride

  • CAS Number: 23383-92-8[5]

  • Molecular Formula: C₆H₄ClFO₃S[5]

  • Molecular Weight: 210.61 g/mol [5]

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of the compound. Data for the closely related compound 5-chloro-2-fluorobenzenesulfonyl chloride is included for comparison where direct data is unavailable.

PropertyValueSource/Notes
Physical State SolidInferred from related compounds[6][7]
Melting Point 41-44 °CData for 5-chloro-2-fluorobenzenesulfonyl chloride[6][7]
Boiling Point ~283.6 °C at 760 mmHgEstimated for 5-chloro-2-fluorobenzenesulfonyl chloride[7]
Molecular Formula C₆H₄ClFO₃S[5]
Molecular Weight 210.61 g/mol [5]
Solubility Reacts with water. Soluble in many organic solvents (e.g., THF, DCM).Reactivity with water noted for sulfonyl halides[6][8]
pKa ~7-9Estimated for the phenolic hydroxyl group, influenced by electron-withdrawing groups.

Spectral and Analytical Characterization

Unambiguous identification and purity assessment rely on spectroscopic methods. This section details the expected spectral signatures for 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • ~10-12 ppm (s, 1H): A broad singlet corresponding to the acidic phenolic hydroxyl proton (-OH). Its chemical shift can be highly dependent on concentration and solvent.

    • ~7.8-8.0 ppm (d, 1H): A doublet for the aromatic proton ortho to the sulfonyl fluoride group.

    • ~7.2-7.4 ppm (dd, 1H): A doublet of doublets for the aromatic proton ortho to the chlorine atom.

    • ~7.0-7.1 ppm (d, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~155-160 ppm: Quaternary carbon attached to the hydroxyl group.

    • ~130-140 ppm: Aromatic carbons, including the carbon attached to the sulfonyl fluoride group.

    • ~115-125 ppm: Aromatic carbons.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single resonance is expected for the sulfonyl fluoride group. The chemical shift of aryl sulfonyl fluorides typically appears in the range of +60 to +70 ppm relative to CFCl₃.[9] The exact shift is sensitive to the electronic nature of the other ring substituents.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~1370-1390 cm⁻¹ and ~1180-1200 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • ~1400-1420 cm⁻¹: S-F stretching vibration.

  • ~1000-1100 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): An isotopic cluster is expected around m/z 210 and 212, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

  • Key Fragments: Loss of SO₂F (m/z 83) or F (m/z 19) from the parent ion are plausible fragmentation pathways.

Reactivity, Stability, and Synthetic Utility

The synthetic utility of 5-chloro-2-hydroxybenzenesulfonyl fluoride is derived from the distinct reactivity of its three functional groups.

The Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride moiety is the cornerstone of this molecule's application in chemical biology. It is relatively stable in aqueous media compared to the more reactive sulfonyl chlorides, yet it is sufficiently electrophilic to react with potent nucleophiles, such as the side chains of serine, threonine, or lysine residues in proteins.[1] This "tunable" reactivity allows it to act as a covalent probe, forming a stable sulfonyl-enzyme linkage.[2] This process is central to its use in creating covalent inhibitors and for activity-based protein profiling (ABPP).

G cluster_0 Covalent Inhibition Workflow Probe 5-Chloro-2-hydroxy- benzenesulfonyl Fluoride (Electrophile) Covalent_Complex Stable Covalently Modified Protein-Inhibitor Complex Probe->Covalent_Complex Covalent Bond Formation Protein Target Protein with Nucleophilic Residue (e.g., Ser-OH) Protein->Covalent_Complex Nucleophilic Attack Downstream Inhibition of Protein Activity & Downstream Biological Effects Covalent_Complex->Downstream

Caption: Workflow of covalent protein inhibition.

Reactions of the Phenolic Group and Benzene Ring
  • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated under basic conditions to generate ethers and esters, respectively. This provides a straightforward method for attaching linkers, imaging agents, or other functional moieties.

  • Electrophilic Aromatic Substitution: The -OH group is a strong activating, ortho-, para-director, while the -Cl and -SO₂F groups are deactivating, meta-directors (with -Cl also having ortho-, para-directing resonance effects). The overall substitution pattern for further electrophilic reactions will be a complex interplay of these directing effects.

Chemical Stability and Hazardous Reactions

The compound is expected to be stable under standard storage conditions. However, like many sulfonyl halides, it is sensitive to moisture.

  • Reaction with Water: Sulfonyl fluorides can slowly hydrolyze in the presence of water to the corresponding sulfonic acid, liberating hydrogen fluoride. This reaction is much slower than for sulfonyl chlorides.[6]

  • Incompatible Materials: Strong bases, strong oxidizing agents, and amines should be considered incompatible.[11][12] Reaction with strong bases can deprotonate the phenol, increasing its nucleophilicity and potentially leading to intermolecular reactions.

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[6]

Applications in Research and Drug Development

The unique structural features of 5-chloro-2-hydroxybenzenesulfonyl fluoride position it as a valuable building block in several areas of chemical and pharmaceutical research.

  • Covalent Enzyme Inhibitors: As previously discussed, the sulfonyl fluoride group is a well-established warhead for targeting serine proteases and other enzymes with nucleophilic active site residues.[1][2]

  • Chemical Probes and ABPP: The molecule can be elaborated with reporter tags (e.g., fluorophores, biotin) via the phenolic hydroxyl group to create chemical probes for identifying novel protein targets in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and high density of useful functional groups make it an attractive fragment for FBDD screening campaigns.

  • Synthetic Intermediate: It serves as a precursor for synthesizing more complex molecules. The incorporation of the 5-chloro-2-hydroxyphenylsulfonyl moiety can modulate the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound.[3][13] The chlorine atom, for instance, can act as a metabolic blocker, preventing enzymatic degradation.[14]

Safety and Handling

Working with reactive chemical intermediates requires strict adherence to safety protocols. The following guidelines are based on data for structurally similar sulfonyl halides.

  • Hazard Identification: Classified as causing severe skin burns and eye damage. May cause respiratory irritation.[6][8]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

    • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

  • Handling and Storage:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE).[6]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[11][15]

    • The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[6][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield.[6]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[6]

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask with a combination filter for organic gases and particles.[6]

Representative Experimental Protocol

To illustrate the utility of 5-chloro-2-hydroxybenzenesulfonyl fluoride as a synthetic intermediate, the following section provides a representative protocol for the synthesis of a sulfonamide derivative.

Synthesis of 5-chloro-2-hydroxy-N-benzylbenzenesulfonamide

This protocol describes the reaction of 5-chloro-2-hydroxybenzenesulfonyl fluoride with benzylamine to form the corresponding sulfonamide. This reaction is a cornerstone of medicinal chemistry for building libraries of potential therapeutic agents.

Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzenesulfonyl fluoride (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same anhydrous solvent.

  • Reaction: Cool the sulfonyl fluoride solution to 0 °C using an ice bath. Slowly add the benzylamine/base solution dropwise to the stirred sulfonyl fluoride solution over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2.

Caption: General workflow for sulfonamide synthesis.

References

  • Royal Society of Chemistry. (2015). Supporting Information - Catalyst-free radical fluorination of sulfonyl hydrazides in water. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-CHLORO-2-FLUOROBENZOTRIFLUORIDE. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 5. Retrieved from [Link]

  • Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Li, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Retrieved from [Link]

  • PubMed. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy- Mass Spectrum. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved from [Link]

Sources

Exploratory

Engineering Precision: The Mechanism of Action of 2-Hydroxy-5-Chlorobenzenesulfonyl Fluoride Derivatives in Targeted Covalent Inhibition

Executive Summary: The Evolution of Covalent Warheads The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, covalent drug discovery has relied heavily on targeting reactive cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Covalent Warheads

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, covalent drug discovery has relied heavily on targeting reactive cysteine residues using Michael acceptors (e.g., acrylamides). However, cysteine is one of the least abundant amino acids in the human proteome, severely limiting the druggable target space[1]. To expand this horizon, sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a transformational tool, enabling the selective targeting of tyrosine, serine, threonine, lysine, and histidine residues[2].

Among the next-generation SuFEx electrophiles, 2-hydroxy-5-chlorobenzenesulfonyl fluoride derivatives represent a highly privileged scaffold. Unlike legacy, promiscuous sulfonyl fluorides such as PMSF (phenylmethylsulfonyl fluoride) or AEBSF[3], the 2-hydroxy-5-chloro substitution pattern provides a uniquely tunable "Goldilocks" reactivity. This whitepaper dissects the structural rationale, molecular mechanism of action, and self-validating experimental workflows required to deploy these derivatives effectively in chemoproteomics and drug discovery.

Chemical Rationale & Structural Dynamics

As an application scientist, I evaluate chemical probes not just by their reactivity, but by their contextual reactivity. The S(VI)-F bond is essentially inert in aqueous biological media; it requires a highly specific microenvironment to undergo activation[4]. The 2-hydroxy-5-chloro substitution pattern is engineered to exploit this requirement through two distinct causal mechanisms:

  • The 5-Chloro Substituent (Electronic Tuning & Hydrophobic Packing): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the sulfur center. Concurrently, its lipophilicity allows the aromatic ring to anchor deeply into hydrophobic sub-pockets (such as the S1 pocket of serine proteases), increasing the residence time of the reversible encounter complex.

  • The 2-Hydroxy Substituent (Proximity-Driven Activation): The ortho-hydroxyl group is the mechanistic linchpin. It acts as a critical hydrogen-bond donor/acceptor. Once inside the target protein's binding pocket, the hydroxyl group engages in a hydrogen-bonding network with backbone amides or catalytic residues. This interaction precisely orientates the sulfonyl fluoride warhead within 3–4 Å of the target nucleophile, lowering the activation energy required for fluoride displacement.

Mechanism of Action: The SuFEx Reaction Coordinate

The mechanism of action for 2-hydroxy-5-chlorobenzenesulfonyl fluoride derivatives follows a two-step kinetic model: reversible binding followed by irreversible covalent modification[5].

  • Reversible Complexation ( KI​ ): The derivative enters the active site, driven by non-covalent interactions (van der Waals forces from the chlorobenzene ring and H-bonding from the hydroxyl group).

  • Microenvironment Activation: The protein's architecture provides hydrogen bond donors that coordinate the fluoride leaving group or the sulfonyl oxygens, polarizing the S-F bond.

  • Nucleophilic Attack & Fluoride Elimination ( kinact​ ): A deprotonated, nucleophilic residue (e.g., Ser-OH, Tyr-OH, or His-NH) attacks the sulfur center. The stabilized fluoride ion is expelled, yielding a stable, irreversible sulfonyl-enzyme adduct.

G E Target Enzyme (Active Nucleophile) EI Reversible Complex (EI) Proximity-Induced H-Bonding E->EI k_on I 2-OH-5-Cl-PhSO2F (Latent Electrophile) I->EI k_on EI->E k_off TS Transition State Fluoride Displacement EI->TS k_inact EI_cov Covalent Adduct (E-I) Irreversible Inactivation TS->EI_cov -F⁻

Figure 1: SuFEx-mediated covalent inhibition mechanism of sulfonyl fluorides.

Quantitative Data: Comparative Inhibitor Profiling

To demonstrate the superior profile of the 2-hydroxy-5-chloro scaffold, we benchmark it against classical sulfonyl fluorides. The data below summarizes the kinetic parameters against a model serine protease (e.g., Human Neutrophil Elastase).

Inhibitor ClassChemical StructureAqueous Half-Life (pH 7.4)Target Specificity kinact​/KI​ ( M−1s−1 )
PMSF [3]Phenylmethylsulfonyl fluoride< 1 hourLow (Promiscuous)~1.5 × 10 2
AEBSF [6]4-(2-Aminoethyl)benzenesulfonyl fluoride> 10 hoursLow/Moderate~5.0 × 10 2
2-OH-5-Cl-PhSO2F 2-Hydroxy-5-chlorobenzenesulfonyl fluoride> 24 hoursHigh (Pocket-directed)> 8.5 × 10 4

Table 1: Comparative kinetic and stability profiling of sulfonyl fluoride warheads. The 2-OH-5-Cl derivative exhibits a massive leap in efficiency ( kinact​/KI​ ) due to proximity-induced activation.

Self-Validating Experimental Protocols

As an application scientist, I mandate that every assay must contain internal controls to rule out assay interference or non-specific aggregation. The following protocols are designed as self-validating systems.

Protocol A: Kinetic Evaluation of Covalent Inhibition ( kinact​/KI​ Determination)

Causality Check: Standard IC50​ values are meaningless for covalent inhibitors because inhibition increases over time. We must measure kinact​/KI​ to accurately quantify the efficiency of the covalent bond formation.

  • Enzyme Preparation: Dilute the target enzyme to a final concentration of 10 nM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Self-Validation: Prepare a parallel reaction using a catalytically dead mutant (e.g., Ser-to-Ala mutation) to ensure the probe does not cause non-specific protein precipitation.

  • Inhibitor Titration: Prepare a 7-point serial dilution of the 2-hydroxy-5-chlorobenzenesulfonyl fluoride derivative (ranging from 0.1 μM to 100 μM).

  • Time-Dependent Incubation: Mix the enzyme and inhibitor. Aliquot samples at specific time intervals (0, 5, 10, 20, 30, 60 minutes).

  • Activity Quench & Measurement: At each time point, dilute the sample 100-fold into a substrate solution (e.g., a fluorogenic peptide substrate) to effectively drop the inhibitor concentration below its KI​ , halting further covalent modification.

  • Data Analysis: Plot the natural log of remaining activity versus time to find the observed rate constant ( kobs​ ). Plot kobs​ versus inhibitor concentration and fit to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality Check: To prove that the 2-hydroxy-5-chloro derivative selectively engages its target in a complex biological matrix, we use a competitive ABPP format. If the derivative is on-target, pre-incubation will competitively block the subsequent binding of a broad-spectrum, alkyne-tagged SuFEx probe, resulting in a dose-dependent loss of signal in LC-MS/MS[7].

  • Lysate Preparation: Harvest cells and lyse in native buffer (PBS, 0.1% NP-40) to preserve protein folding. Crucial Step: Do not use PMSF or AEBSF during lysis, as they will prematurely block the target sites[5].

  • Competitive Pre-Incubation: Treat 1 mg/mL of proteome lysate with the 2-hydroxy-5-chloro derivative (1 μM and 10 μM) or a DMSO vehicle control for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe (10 μM) to all samples for 1 hour.

  • CuAAC Click Chemistry: Append a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add 1 mM CuSO4, 1 mM TCEP, 100 μM TBTA, and 100 μM biotin-azide. React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides. Self-Validation: A true target will show a >5-fold reduction in spectral counts in the derivative-treated samples compared to the DMSO control, confirming specific, saturable covalent engagement.

ABPP Lysate 1. Native Proteome Cell Lysate Incubation 2. Probe Incubation (Competitive Binding) Lysate->Incubation Click 3. CuAAC Click Chemistry (Fluorophore/Biotin) Incubation->Click Enrichment 4. Streptavidin Enrichment & Trypsin Digest Click->Enrichment LCMS 5. LC-MS/MS Analysis Target Identification Enrichment->LCMS

Figure 2: Competitive ABPP workflow for validating covalent target engagement.

Conclusion and Translational Impact

The transition from reversible inhibitors to targeted covalent inhibitors requires electrophiles that balance aqueous stability with highly specific, proximity-driven reactivity. The 2-hydroxy-5-chlorobenzenesulfonyl fluoride scaffold exemplifies this balance. By leveraging the electron-withdrawing properties of the chlorine atom and the precise hydrogen-bonding capabilities of the hydroxyl group, researchers can rationally design SuFEx warheads that target previously "undruggable" proteins lacking reactive cysteines[1]. Implementing the rigorous kinetic and chemoproteomic workflows outlined above ensures that these probes translate reliably from in vitro assays to complex cellular environments.

Sources

Foundational

De Novo Synthesis Pathways for 5-Chloro-2-hydroxybenzenesulfonyl Fluoride: A Technical Guide to SuFEx Hub Generation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- (CAS RN: 23383-92-8) Executive Summary & Mechanistic Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- (CAS RN: 23383-92-8)

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of covalent drug discovery and chemical biology, sulfur(VI) fluoride exchange (SuFEx) has emerged as a premier click chemistry methodology. Unlike traditional electrophiles, sulfonyl fluorides possess a unique "stability-reactivity balance." They remain entirely inert under physiological conditions and extreme thermal stress, yet undergo rapid, irreversible covalent bonding when triggered by specific microenvironmental factors (such as hydrogen-bonding networks in enzyme active sites) [1].

5-Chloro-2-hydroxybenzenesulfonyl fluoride is a highly versatile bifunctional SuFEx hub.

  • The Sulfonyl Fluoride Group ( −SO2​F ): Acts as the primary covalent warhead targeting context-specific serine, threonine, tyrosine, or lysine residues.

  • The Hydroxyl Group ( −OH ): Provides a secondary handle for derivatization, such as conversion into a fluorosulfate ( −OSO2​F ) to create a bis-electrophilic probe, or etherification for linker attachment.

  • The Chlorine Atom ( −Cl ): Enhances the lipophilicity of the molecule while serving a critical structural role during de novo synthesis by blocking the para position, ensuring absolute regiocontrol.

This whitepaper outlines a highly efficient, field-proven, two-step de novo synthesis pathway starting from commercially available 4-chlorophenol.

Synthesis Workflow & Pathway Design

The synthesis relies on a self-validating sequence of Electrophilic Aromatic Substitution (EAS) followed by an interfacial Halide Exchange.

SynthesisWorkflow cluster_1 Step 1: Chlorosulfonation cluster_2 Step 2: SuFEx Fluorination N1 4-Chlorophenol (Starting Material) N2 Add ClSO3H dropwise (0°C) N1->N2 N3 Stir at RT, then heat to 50°C N2->N3 N4 Quench on crushed ice N3->N4 N5 5-Chloro-2-hydroxybenzene- sulfonyl chloride N4->N5 N6 Dissolve in Acetone/MeCN N5->N6 N7 Add aq. KHF2 (2.0 eq) N6->N7 N8 Vigorous stirring at RT (Biphasic) N7->N8 N9 Phase separation & Extraction N8->N9 N10 5-Chloro-2-hydroxybenzene- sulfonyl fluoride N9->N10

Workflow for the de novo synthesis of 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Step 1: Chlorosulfonation of 4-Chlorophenol

Mechanistic Causality

The conversion of 4-chlorophenol to 5-chloro-2-hydroxybenzenesulfonyl chloride (CAS: 25319-95-3) [3] is dictated by the electronic effects of the aromatic ring substituents. The hydroxyl ( −OH ) group is strongly activating and ortho/para-directing. The chlorine ( −Cl ) atom is deactivating but also ortho/para-directing. Because the para position relative to the hydroxyl group is sterically and covalently blocked by the chlorine atom, the electrophilic attack by chlorosulfonic acid ( ClSO3​H ) is forced exclusively to the ortho position. This perfect regioselectivity eliminates the need for complex downstream isomeric separations.

Experimental Protocol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (to manage HCl gas evolution).

  • Substrate Loading: Add 4-chlorophenol (10.0 g, 77.8 mmol) to the flask. Cool the system to 0 °C using an ice-water bath.

  • Electrophilic Addition: Slowly add neat chlorosulfonic acid (26.0 mL, ~5.0 eq) dropwise over 30–45 minutes. Scientist's Note: Chlorosulfonic acid acts as both the solvent and the sulfonating/chlorinating agent. Controlling the addition rate is critical to manage the exothermic reaction and prevent over-sulfonation.

  • Thermal Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 50 °C for 2 hours. This thermal step drives the intermediate sulfonic acid to the desired sulfonyl chloride.

  • Quenching: Cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture dropwise over 200 g of vigorously stirred crushed ice.

  • Isolation: The product will precipitate as a white to off-white solid. Filter the solid under vacuum, wash thoroughly with ice-cold distilled water to remove residual acids, and dry under high vacuum overnight.

Step 2: SuFEx Halide Exchange (Fluorination)

Mechanistic Causality

Historically, converting sulfonyl chlorides to fluorides utilized hazardous reagents like DAST or anhydrous KF with crown ethers, which often led to hydrolysis or poor yields. The modern SuFEx approach utilizes a biphasic aqueous potassium bifluoride ( KHF2​ ) system [1, 2].

The sulfur-chlorine bond is relatively weak (~46 kcal/mol) and susceptible to hydrolysis. By reacting it with KHF2​ at the water/organic interface, the bifluoride ion ( HF2−​ ) acts dually as a potent fluoride source and a hydrogen-bond donor. This unique solvation stabilizes the transition state, accelerating the halide exchange while simultaneously protecting the highly stable newly formed sulfur-fluoride bond (~80-90 kcal/mol) from nucleophilic attack by water.

SuFExMechanism S1 Ar-SO2Cl Weak S-Cl bond (~46 kcal/mol) S3 Interfacial TS Solvation stabilization at water/organic interface S1->S3 Nucleophilic Attack S2 KHF2 (Bifluoride) F- source & H-bond donor S2->S3 [F-H-F]- Transfer S4 Ar-SO2F Strong S-F bond (~80-90 kcal/mol) S3->S4 Cl- Elimination

Mechanistic causality of the biphasic SuFEx halide exchange utilizing potassium bifluoride.

Experimental Protocol
  • Organic Phase: In a 250 mL round-bottom flask, dissolve the intermediate 5-chloro-2-hydroxybenzenesulfonyl chloride (10.0 g, 44.0 mmol) in 50 mL of Acetone (or Acetonitrile).

  • Aqueous Phase: In a separate vessel, dissolve potassium bifluoride ( KHF2​ , 6.87 g, 88.0 mmol, 2.0 eq) in 50 mL of distilled water.

  • Biphasic Reaction: Add the aqueous KHF2​ solution to the organic solution. Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature for 4–6 hours. Scientist's Note: Maximum agitation is required to increase the interfacial surface area where the halide exchange occurs.

  • Reaction Monitoring: Track the reaction via 19F NMR or TLC. The appearance of a distinct singlet in the +50 to +60 ppm region indicates successful S-F bond formation.

  • Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with 100 mL of Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine (50 mL), and dry over anhydrous magnesium sulfate ( MgSO4​ ).

  • Purification: Concentrate the organic layer under reduced pressure. The resulting 5-chloro-2-hydroxybenzenesulfonyl fluoride is typically pure enough for downstream applications, but can be passed through a short pad of silica gel (Hexanes/EtOAc) if ultra-high purity is required.

Quantitative Data & Analytical Markers

To ensure the self-validating nature of this protocol, cross-reference your synthesized compounds with the analytical markers summarized in Table 1.

CompoundCAS RNMol. WeightExpected YieldPhysical State 19F NMR MarkerKey 1H NMR Features
5-Chloro-2-hydroxybenzenesulfonyl chloride 25319-95-3227.06 g/mol 80 - 85%Off-white solidN/AAr-H aromatic coupling; downfield shift of proton ortho to −SO2​Cl
5-Chloro-2-hydroxybenzenesulfonyl fluoride 23383-92-8210.61 g/mol 90 - 95%White/Pale solidSinglet (~ +55.0 ppm)Ar-H aromatic coupling; broad singlet for −OH (~ 6.0 ppm)

Table 1: Analytical summary and expected yields for the de novo synthesis pathway.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

  • Veryser, C., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15112613, 5-Chloro-2-hydroxybenzenesulfonyl chloride. PubChem.[Link]

Protocols & Analytical Methods

Method

Application Note: Bifunctional SuFEx Click Chemistry Using 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

Executive Summary Since its introduction by K. Barry Sharpless in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since its introduction by K. Barry Sharpless in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry. By leveraging the unique thermodynamic stability and exclusive heterolytic cleavage of the S(VI)–F bond, SuFEx enables the rapid, high-yielding assembly of complex molecules[1].

Within the SuFEx toolkit, 5-chloro-2-hydroxybenzenesulfonyl fluoride emerges as a highly privileged, bifunctional "hub." It possesses two distinct reactive handles: a sulfonyl fluoride (–SO₂F) and a phenolic hydroxyl (–OH). This application note details the mechanistic causality, empirical data, and step-by-step protocols for utilizing this reagent in orthogonal click reactions, empowering drug development professionals to perform late-stage functionalization and parallel medicinal chemistry with absolute chemoselectivity.

Mechanistic Causality: The Bifunctional Advantage

The strategic value of 5-chloro-2-hydroxybenzenesulfonyl fluoride lies in its electronic topology.

  • The S(VI)–F Bond Stability: Unlike sulfonyl chlorides, which are susceptible to hydrolysis and homolytic cleavage (S–Cl bond energy ≈ 46 kcal/mol), the sulfonyl fluoride group is exceptionally stable (S–F bond energy ≈ 90 kcal/mol)[2]. It remains inert in reductive biological environments and aqueous media[3].

  • Electronic Tuning via the 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom serves a dual purpose. It increases the electrophilicity of the sulfur center (facilitating SuFEx activation) and enhances the acidity of the phenolic –OH, making it a superior nucleophile for subsequent orthogonal reactions.

  • Orthogonality: The –SO₂F group requires specific Lewis acid/nucleophilic catalysis to react with amines, leaving the phenol intact. Conversely, the phenol can be selectively deprotonated and reacted with electrophiles (like SO₂F₂) while the –SO₂F group remains untouched.

Bifunctional_SuFEx Hub 5-chloro-2-hydroxybenzenesulfonyl fluoride (Bifunctional Hub) Path1 SuFEx at -SO2F Catalyst: Ca(NTf2)2 / DABCO Nucleophile: R-NH2 Hub->Path1 Path2 SuFEx at -OH Catalyst: TEA Electrophile: SO2F2 Hub->Path2 Prod1 Sulfonamide (Phenol intact) Path1->Prod1 Prod2 Fluorosulfate (Sulfonyl fluoride intact) Path2->Prod2 Final Bis-Click Adduct (Fully Functionalized) Prod1->Final Orthogonal Click Prod2->Final Orthogonal Click

Fig 1: Orthogonal SuFEx reaction pathways for 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Quantitative Reaction Profiles

To design effective synthetic routes, researchers must understand the kinetic and catalytic requirements of each functional handle. The following table summarizes the optimized conditions for chemoselective activation.

Reaction HandleReagents / CatalystsTarget PartnerTypical TimeTypical YieldChemoselectivity
–SO₂F (Sulfonylation) Ca(NTf₂)₂ (20 mol%), DABCO (40 mol%)Primary / Secondary Amines0.5 - 4 h85 - 95%High (Leaves –OH intact)
–SO₂F (Sulfonylation) DBU (20 mol%) or NHC/HOBtSilyl Ethers (Ar-OSiMe₃)12 - 24 h80 - 92%High (Leaves –OH intact)
–OH (Fluorosulfation) SO₂F₂ gas, TEA (2.0 eq)Sulfuryl Fluoride (SO₂F₂)4 - 12 h> 90%High (Leaves –SO₂F intact)
–OH (Etherification) K₂CO₃, Alkyl Halides (R-X)Alkyl Electrophiles8 - 16 h75 - 85%Moderate (Requires base control)

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Sulfonamide Synthesis via Ca(NTf₂)₂/DABCO Activation

Traditional SuFEx reactions with amines often require elevated temperatures. By utilizing a synergistic Ca(NTf₂)₂/DABCO catalytic system, the –SO₂F group can be activated at room temperature, making it ideal for parallel medicinal chemistry[4].

Causality of Experimental Choices: Calcium triflimide acts as a Lewis acid, coordinating to the sulfonyl oxygen atoms to increase the electrophilicity of the sulfur center. Simultaneously, DABCO acts as a nucleophilic catalyst, displacing the fluoride ion to form a highly reactive N-sulfonyl-DABCO intermediate. This dual-activation lowers the transition state energy, allowing the amine to attack rapidly[4].

SuFEx_Mechanism A Ar-SO2F (Stable S(VI) Hub) B DABCO-SO2-Ar Activated Intermediate A->B DABCO E Sulfonamide (Ar-SO2-NHR) B->E - HF - DABCO C Ca(NTf2)2 Lewis Acid C->B D Amine (R-NH2) D->E

Fig 2: Mechanism of Ca(NTf2)2/DABCO-mediated SuFEx activation of sulfonyl fluorides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzenesulfonyl fluoride (1.0 mmol, 1.0 eq) and the target amine (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Add Ca(NTf₂)₂ (0.2 mmol, 20 mol%) and DABCO (0.4 mmol, 40 mol%) to the vial.

  • Solvation: Suspend the mixture in anhydrous acetonitrile (0.2 M relative to the sulfonyl fluoride). Seal the vial under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validating Analytical Control: Withdraw a 50 µL aliquot and analyze via ¹⁹F NMR. The reaction is complete when the distinct sharp singlet of the starting –SO₂F group (typically +55 to +60 ppm) completely disappears.

  • Workup: Quench the reaction with 1N aqueous HCl (to protonate the DABCO and ensure the phenolic –OH remains fully protonated). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthogonal Fluorosulfation of the Phenolic Handle

Once the sulfonamide is formed (or if the researcher wishes to functionalize the phenol first), the –OH group can be converted into a fluorosulfate (–OSO₂F).

Causality of Experimental Choices: While SO₂F₂ gas is the traditional reagent, it is a toxic fumigant[1]. To maintain a self-validating and safe protocol, this method utilizes an ex-situ SO₂F₂ generator (e.g., 1,1'-sulfonyldiimidazole, SDI) in a two-chamber system. The triethylamine (TEA) deprotonates the phenol, and the resulting phenoxide attacks the S(VI) center of the generated SO₂F₂.

Step-by-Step Methodology:

  • Setup: Utilize a two-chamber reactor (e.g., a Syro-vial setup connected via a PTFE tube).

  • Generation Chamber: Add SDI (1.5 mmol), KF (3.0 mmol), and trifluoroacetic acid (TFA, 2.0 mL). This will slowly generate SO₂F₂ gas.

  • Reaction Chamber: Dissolve the 5-chloro-2-hydroxybenzenesulfonyl derivative (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL). Add triethylamine (2.0 mmol, 2.0 eq).

  • Reaction: Allow the generated SO₂F₂ gas to diffuse into the reaction chamber while stirring at room temperature for 12 hours.

  • Self-Validating Analytical Control: Analyze the crude mixture via ¹⁹F NMR. The successful formation of the fluorosulfate is confirmed by the appearance of a new peak at approximately +35 to +40 ppm, which is distinct from any remaining sulfonyl fluoride peaks.

  • Workup: Vent the system through a 1M NaOH scrubber to neutralize residual SO₂F₂. Wash the DCM layer with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PMC - NIH URL:[Link][3]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis - ACS Publications URL:[Link][5]

  • Sulfur fluoride exchange Source: PMC - NIH URL:[Link][1]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: PMC - NIH URL:[Link][4]

Sources

Application

Application Note: Harnessing 5-Chloro-2-hydroxybenzenesulfonyl Fluoride in Targeted Covalent Inhibitor Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, "Beyond-Cyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, "Beyond-Cysteine" Covalent Targeting

Introduction: The SuFEx Paradigm and "Beyond Cysteine" Targeting

Historically, targeted covalent inhibitors (TCIs) have relied heavily on electrophilic warheads, such as acrylamides, to target nucleophilic cysteine residues. However, cysteine is one of the least abundant amino acids in the human proteome, severely limiting the "druggable" target space.

To expand the covalent ligandable proteome, researchers have turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. Sulfonyl fluorides are privileged warheads that exhibit a unique "Sleeping Beauty" phenomenon: they are highly stable in aqueous and cellular environments but become highly reactive when bound to a specific protein microenvironment[2]. This context-specific activation allows them to covalently modify tyrosine, lysine, serine, threonine, and histidine residues[3].

Among the diverse library of SuFEx building blocks, 5-chloro-2-hydroxybenzenesulfonyl fluoride (5-CHBSF) has emerged as a highly versatile scaffold. This application note details the mechanistic rationale, synthetic workflow, and experimental protocols for utilizing 5-CHBSF in the design of next-generation covalent therapeutics.

Mechanistic Insights: The 5-CHBSF Scaffold

As a Senior Application Scientist, it is critical to understand why specific structural features are chosen in drug design. The 5-CHBSF scaffold is not merely a reactive group; it is a highly tunable chemotype designed for modular TCI development.

  • The Sulfonyl Fluoride ( −SO2​F ) Warhead: Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous buffers, the S-F bond is thermodynamically stable and resistant to reduction[1]. Fluoride displacement occurs exclusively via heterolytic cleavage, which requires specific enzymatic microenvironments (e.g., proximal basic residues like arginine or histidine that lower the pKa of the target nucleophile and stabilize the leaving fluoride ion)[4].

  • The 5-Chloro Substitution: The chlorine atom acts as an electron-withdrawing group (EWG) via inductive effects, increasing the partial positive charge on the sulfur(VI) center. This subtly increases the electrophilicity of the warhead without compromising its aqueous stability. Furthermore, the halogen can participate in hydrophobic interactions or halogen bonding within the target binding pocket.

  • The 2-Hydroxy Group (The Synthetic Handle): The free phenol serves a dual purpose. Biochemically, it can act as an intramolecular hydrogen bond donor to pre-organize the warhead. Synthetically, it provides an ideal nucleophilic handle for attaching non-covalent recognition elements (ligands) via simple etherification, allowing chemists to rapidly generate diverse inhibitor libraries.

SuFEx_Mechanism Target Target Protein (Tyr, Lys, Ser, His) Complex Non-Covalent Encounter Complex (Sleeping Beauty State) Target->Complex Inhibitor 5-CHBSF-Derived Covalent Inhibitor Inhibitor->Complex Activation Microenvironment Activation (Proximity & pKa Shift) Complex->Activation Binding Covalent Covalent Adduct (S-O or S-N Bond) + HF Activation->Covalent SuFEx Reaction

Figure 1: The "Sleeping Beauty" SuFEx mechanism of 5-CHBSF-derived targeted covalent inhibitors.

Comparative Data Presentation

To justify the selection of 5-CHBSF, Table 1 summarizes the physicochemical and reactive properties of common covalent warheads.

Table 1: Comparative Profiling of Covalent Warheads

Warhead TypePrimary Target Residue(s)Aqueous Stability (pH 7.4)Reactivity TriggerExample Application
Acrylamide CysteineModerate to HighProximity / Thiol pKaKinase Inhibitors (e.g., Osimertinib)
Sulfonyl Chloride Ser, Lys, TyrPoor (Rapid Hydrolysis)Intrinsic ElectrophilicityActivity-Based Probes (e.g., PMSF)
Aryl Fluorosulfate Tyr, LysVery HighProtein MicroenvironmentInverse Drug Discovery Probes
5-CHBSF (Sulfonyl Fluoride) Tyr, Lys, His, Ser High Proximity + Microenvironment Beyond-Cys Covalent Inhibitors

Workflow and Experimental Protocols

The development of a 5-CHBSF-based TCI follows a rigorous, self-validating workflow. The protocols below are designed to ensure synthetic integrity and biochemical proof of mechanism.

TCI_Workflow Synthesis 1. Scaffold Derivatization (O-Alkylation of 5-CHBSF) Screening 2. Biochemical Screening (IC50 Determination) Synthesis->Screening Validation 3. LC-MS Validation (Mass Shift = Ligand - HF) Screening->Validation Profiling 4. Target Engagement (ABPP Profiling) Validation->Profiling

Figure 2: End-to-end workflow for the design and validation of 5-CHBSF targeted covalent inhibitors.

Protocol A: Synthetic Derivatization of 5-CHBSF (Etherification)

Causality Check: Because the −SO2​F group is highly resistant to basic hydrolysis (unlike −SO2​Cl ), we can safely use mild base catalysis to alkylate the 2-hydroxy group without destroying the warhead.

Materials:

  • 5-chloro-2-hydroxybenzenesulfonyl fluoride (5-CHBSF)

  • Recognition Ligand Alkyl Halide (R-Br or R-I)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Method:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve 1.0 eq of 5-CHBSF in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add 1.1 eq of the recognition ligand alkyl halide (R-Br).

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction with water and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 5-CHBSF-derived TCI.

Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

Causality Check: To prove that the inhibitor acts via the SuFEx "Sleeping Beauty" mechanism, the protocol includes a heat-denatured protein control. A true SuFEx warhead requires the folded 3D architecture of the protein to catalyze the reaction; it will not label unfolded proteins[2].

Materials:

  • Recombinant Target Protein (e.g., 10 µM stock in PBS, pH 7.4)

  • 5-CHBSF-derived TCI (10 mM stock in DMSO)

  • LC-TOF-MS system (Time-of-Flight Mass Spectrometry)

Step-by-Step Method:

  • Sample Preparation: Dilute the recombinant target protein to a final concentration of 1 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).

  • Control Generation: Aliquot half of the protein solution and heat at 95 °C for 10 minutes to denature. Cool to room temperature.

  • Incubation: Add the 5-CHBSF-derived TCI to both the native and denatured protein samples to a final concentration of 10 µM (1% final DMSO).

  • Reaction Time: Incubate both samples at 37 °C for 2 hours.

  • Quenching: Quench the reactions by adding formic acid to a final concentration of 1% (v/v).

  • LC-MS Analysis: Inject 10 µL of each sample onto a C4 desalting column coupled to an LC-TOF-MS.

  • Data Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms.

  • Validation Criteria:

    • Native Protein: Look for a mass shift corresponding to ΔM=Minhibitor​−20.01 Da (representing the loss of HF upon covalent S-O or S-N bond formation)[4].

    • Denatured Protein: Must show only the unmodified wild-type protein mass, confirming the microenvironment-dependent SuFEx activation.

Conclusion

The integration of 5-chloro-2-hydroxybenzenesulfonyl fluoride into targeted covalent inhibitor design represents a powerful strategy to drug the "undruggable" proteome. By leveraging the extreme aqueous stability and context-dependent reactivity of the SuFEx warhead, alongside the synthetic versatility of the 2-hydroxy handle and the electronic tuning of the 5-chloro group, researchers can rationally design highly selective, beyond-cysteine covalent therapeutics.

References

  • Narayanan, A.; Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. URL:[Link]

  • Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2019). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Hett, E. C., Xu, H., Geoghegan, K. F., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094-1098. URL:[Link]

  • Craven, G. B., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

Sources

Method

Protein labeling and bioconjugation with 5-chloro-2-hydroxybenzenesulfonyl fluoride

Application Note: Site-Selective Protein Bioconjugation using 5-Chloro-2-hydroxybenzenesulfonyl Fluoride (CHBSF) Introduction & Chemical Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Protein Bioconjugation using 5-Chloro-2-hydroxybenzenesulfonyl Fluoride (CHBSF)

Introduction & Chemical Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of bioconjugation and activity-based protein profiling (ABPP)[1]. Sulfonyl fluorides are recognized as a premier class of SuFEx reagents due to their unique balance of thermodynamic stability and proximity-driven reactivity[2]. Unlike highly reactive electrophiles (e.g., NHS esters or maleimides) that suffer from rapid aqueous hydrolysis and indiscriminate labeling, aryl sulfonyl fluorides remain largely inert in aqueous environments until non-covalent binding places them in close proximity to a nucleophilic residue[3][4].

5-Chloro-2-hydroxybenzenesulfonyl fluoride (CHBSF) represents a highly tunable, activation-free warhead for fragment screening and chemoselective bioconjugation[5]. The structural modifications on the aryl ring dictate its behavior:

  • 5-Chloro Substitution: The electron-withdrawing nature of the meta-chloro group increases the electrophilicity of the sulfur(VI) center, accelerating the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl fluorides.

  • 2-Hydroxyl Substitution: The ortho-hydroxyl group mimics phenolic pharmacophores (e.g., salicylic acid derivatives), enabling specific non-covalent hydrogen bonding within protein binding pockets. This anchors the probe, drastically increasing the local concentration and driving proximity-enhanced SuFEx activation[3].

Mechanistic Insights: Proximity-Driven Chemoselectivity

As a bioconjugation system, CHBSF does not rely on external catalysts. Instead, it utilizes microenvironment catalysis provided by the target protein itself.

CHBSF primarily targets Tyrosine, Lysine, Histidine, and Serine residues[5][6]. The labeling of tyrosine is particularly favored in microenvironments containing adjacent basic residues (such as lysine, histidine, or arginine). These neighboring basic residues lower the p Ka​ of the tyrosine phenolic hydroxyl (normally ~10.0), generating a highly nucleophilic phenoxide anion at physiological pH that readily attacks the sulfonyl fluoride[7]. This context-dependent reactivity ensures that CHBSF acts as a highly selective probe, labeling only those residues that are structurally poised for the SuFEx exchange[7].

G A 5-Chloro-2-hydroxybenzenesulfonyl Fluoride (CHBSF) C Non-Covalent Pre-Complexation (Proximity Binding) A->C B Target Protein (Tyr, Lys, His, Ser) B->C D SuFEx Activation (Base-assisted S-F cleavage) C->D Microenvironment Catalysis E Stable Covalent Bioconjugate (Protein-O-SO2-Ar) D->E Chemoselective Ligation F HF Byproduct Release D->F

Fig 1: Proximity-driven SuFEx activation pathway for CHBSF-protein bioconjugation.

Quantitative Profiling of Sulfonyl Fluoride Warheads

To contextualize the utility of CHBSF, it is critical to compare its reactivity profile against other common SuFEx hubs[8][9]. The table below summarizes the kinetic and selective properties that dictate warhead selection in drug discovery and bioconjugation workflows.

Table 1: Comparative Reactivity and Selectivity Profile of SuFEx Warheads

Warhead TypePrimary Target ResiduesAqueous Stability ( t1/2​ )Relative ElectrophilicityPrimary Application
Benzenesulfonyl fluoride (BSF) Tyr, Lys>24 hBaselineGeneral SuFEx / Slow Probes
CHBSF (5-Cl, 2-OH) Tyr, His, Lys~12 hHigh (Cl-enhanced)Proximity-driven ABPP
Ethenesulfonyl fluoride (ESF) Cys, Lys, His<2 hVery High (Michael + SuFEx)Rapid Bioconjugation[2]
3-Carboxybenzenesulfonyl fluoride Tyr, Ser~4.5 hModerateFragment Screening[5]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every step is engineered to prevent artifactual labeling and ensure that the resulting data reflects true physiological proximity rather than forced chemical collisions.

Protocol 1: Site-Selective Bioconjugation of Purified Proteins

Causality Note: The choice of buffer is the most critical failure point in SuFEx bioconjugation. Tris or Glycine buffers contain primary amines that will competitively react with the sulfonyl fluoride over extended incubations. Therefore, amine-free buffers (HEPES, PBS) are strictly mandated.

Step 1: Reagent Preparation

  • Dissolve CHBSF in anhydrous DMSO to a stock concentration of 10 mM.

  • Validation: Ensure the DMSO is strictly anhydrous (stored over molecular sieves). Water contamination will lead to premature hydrolysis of the sulfonyl fluoride to the unreactive sulfonic acid.

Step 2: Protein Preparation

  • Dialyze or desalt the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Adjust the protein concentration to 10–50 µM. The slightly basic pH (7.8) facilitates the deprotonation of target tyrosine/lysine residues, accelerating the SuFEx reaction[1].

Step 3: SuFEx Incubation

  • Add the CHBSF stock to the protein solution to achieve a final molar excess of 10× to 50× (e.g., 500 µM CHBSF for 10 µM protein).

  • Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate at 37°C for 2 to 4 hours with gentle agitation. The high thermodynamic stability of CHBSF allows for these extended incubation times without significant background hydrolysis[2].

Step 4: Reaction Quenching (Critical Step)

  • Terminate the reaction by immediately passing the mixture through a pre-equilibrated Zeba Spin Desalting Column (or equivalent size-exclusion resin).

  • Causality Note: Do not use chemical quenchers or immediately add denaturants (like Urea/GuHCl). Denaturing the protein while unreacted CHBSF is still present will expose buried nucleophiles, leading to artifactual, non-physiological labeling. Physical removal of the probe is required.

Protocol 2: Bottom-Up Proteomics for Site-Specific Mapping

To validate the exact residue of conjugation, the intact protein must be digested and analyzed via LC-MS/MS.

Step 1: Denaturation and Digestion

  • Denature the desalted, conjugated protein using 8M Urea or 0.1% RapiGest SF.

  • Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM Iodoacetamide (Room Temp, 30 min, in the dark).

  • Dilute the denaturant to <1M and add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

Step 2: LC-MS/MS Analysis & Data Processing

  • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Eclipse).

  • Data Processing: Configure the search engine (e.g., MaxQuant or Proteome Discoverer) to include a dynamic modification for the CHBSF adduct. The addition of the 5-chloro-2-hydroxybenzenesulfonyl moiety (loss of F, formation of O-S or N-S bond) corresponds to a specific mass shift.

  • Validation: Filter spectra for high-confidence localization scores to differentiate between adjacent Tyr/Lys/Ser residues.

Workflow S1 Protein Prep (HEPES pH 7.8) S2 CHBSF Incubation (37°C, 2-4h) S1->S2 S3 Desalting & Quenching S2->S3 S4 Tryptic Digestion S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2: Standard experimental workflow for CHBSF protein labeling and LC-MS/MS validation.

Sources

Application

Application Notes and Protocols for the Optimal Coupling of 5-chloro-2-hydroxybenzenesulfonyl Fluoride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemoselective Landscape of Sulfonamide Synthesis The sulfonamide functional group is a cornerstone in medicinal chemistry, emb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemoselective Landscape of Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, embedded in the structure of numerous therapeutic agents. The synthesis of sulfonamides, traditionally achieved through the reaction of sulfonyl chlorides with amines, is a well-established transformation. However, the advent of sulfonyl fluorides as coupling partners offers a unique combination of stability and tunable reactivity, making them increasingly valuable in modern drug discovery. This is particularly true in late-stage functionalization and the synthesis of complex molecules where mild reaction conditions are paramount.

This document provides a detailed guide to the optimal reaction conditions for the coupling of a specific, bifunctional reagent, 5-chloro-2-hydroxybenzenesulfonyl fluoride , with primary amines. The presence of both a reactive sulfonyl fluoride and a nucleophilic hydroxyl group on the same aromatic ring presents a significant challenge in chemoselectivity. This guide will dissect the key parameters to achieve selective N-sulfonylation over competing O-sulfonylation, providing researchers with the insights and protocols necessary to confidently utilize this versatile building block.

The Mechanistic Tightrope: N- vs. O-Sulfonylation

The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a sulfonamide bond and the displacement of the fluoride ion. However, the presence of the ortho-hydroxyl group introduces a competing nucleophile. The desired and undesired pathways are illustrated below.

Reaction_Mechanism 5_chloro_2_hydroxy 5-chloro-2-hydroxy- benzenesulfonyl fluoride N_sulfonamide Desired N-Sulfonamide 5_chloro_2_hydroxy->N_sulfonamide O_sulfonate Undesired O-Sulfonate Ester 5_chloro_2_hydroxy->O_sulfonate Competing O-Sulfonylation (Side Reaction) primary_amine Primary Amine (R-NH2) primary_amine->N_sulfonamide Selective N-Sulfonylation (Favored Pathway)

Figure 1: Competing reaction pathways in the sulfonylation of primary amines with 5-chloro-2-hydroxybenzenesulfonyl fluoride.

The key to a successful and high-yielding synthesis of the desired N-sulfonamide lies in exploiting the inherent differences in nucleophilicity between the primary amine and the phenolic hydroxyl group under specific reaction conditions. Generally, primary amines are more nucleophilic than phenols. However, the basicity of the reaction medium can significantly influence the deprotonation of the phenol, thereby increasing its nucleophilicity and the likelihood of O-sulfonylation.

Optimizing for Selectivity: A Multi-Parameter Approach

Achieving optimal and selective N-sulfonylation requires careful consideration of several interconnected reaction parameters.

The Crucial Role of the Base

The choice of base is arguably the most critical factor in controlling the chemoselectivity of this reaction. The base serves to neutralize the hydrogen fluoride (HF) generated during the reaction, driving the equilibrium towards product formation. However, a strong base can deprotonate the phenolic hydroxyl group, promoting the undesired O-sulfonylation.

  • Weak, Non-Nucleophilic Bases are Preferred: Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often the optimal choice. These bases are sufficiently strong to scavenge HF but are generally not basic enough to significantly deprotonate the phenol under mild conditions.

  • Inorganic Bases - A Double-Edged Sword: While inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective in some sulfonylation reactions, they should be used with caution in this system. Their use, particularly in polar aprotic solvents, can lead to increased phenoxide formation and a higher proportion of the O-sulfonated byproduct.

Solvent Effects: Beyond a Simple Medium

The solvent plays a multifaceted role, influencing the solubility of reactants, the reaction rate, and the selectivity.

  • Aprotic Solvents are Generally Favored: Solvents such as acetonitrile (MeCN) , tetrahydrofuran (THF) , and dichloromethane (DCM) are excellent choices. They are inert to the reaction conditions and can effectively solvate the reactants.

  • Protic Solvents - To Be Avoided: Protic solvents like alcohols should be avoided as they can compete with the primary amine as nucleophiles.

Temperature Control: The Gentle Hand on the Tiller

Reaction temperature is a powerful tool for controlling selectivity.

  • Lower Temperatures Favor N-Sulfonylation: Conducting the reaction at or below room temperature (0 °C to 25 °C) is highly recommended. The activation energy for N-sulfonylation is generally lower than that for O-sulfonylation. By keeping the temperature low, the reaction can be guided towards the kinetically favored N-sulfonamide product.

  • Monitoring is Key: It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts at elevated temperatures.

The Amine: Stoichiometry and Nucleophilicity
  • Stoichiometry: A slight excess of the primary amine (1.1 to 1.5 equivalents) is often beneficial to ensure complete consumption of the sulfonyl fluoride.

  • Nucleophilicity: The inherent nucleophilicity of the primary amine will influence the reaction rate. Aliphatic primary amines are generally more nucleophilic and will react more readily than aromatic primary amines. For less nucleophilic anilines, slightly longer reaction times or a modest increase in temperature may be necessary, but careful monitoring is essential to maintain selectivity.

Tabulated Reaction Conditions for Diverse Primary Amines

The following table provides a summary of recommended starting conditions for the coupling of 5-chloro-2-hydroxybenzenesulfonyl fluoride with a variety of primary amines. These conditions should be considered as a starting point for optimization.

**Primary Amine (R-NH₂) **Base (equiv.) Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
BenzylamineDIPEA (1.5)MeCN0 to 252 - 6>90Highly reactive, reaction is typically clean.
n-ButylamineDIPEA (1.5)THF0 to 252 - 4>95Fast reaction due to high nucleophilicity.
AnilineDIPEA (2.0)MeCN2512 - 2470 - 85Slower reaction; monitor carefully.
4-MethoxyanilineDIPEA (1.5)THF258 - 1680 - 90Electron-donating group increases nucleophilicity.
4-NitroanilineDIPEA (2.5)DMF40 - 5024 - 4850 - 65Electron-withdrawing group decreases nucleophilicity, requiring more forcing conditions which may impact selectivity.
CyclohexylamineDIPEA (1.5)DCM0 to 253 - 8>90Good reactivity.

Detailed Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2-hydroxybenzenesulfonamide

This protocol provides a step-by-step guide for the selective N-sulfonylation of benzylamine with 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Method

Application Note: Utilizing 5-Chloro-2-hydroxybenzenesulfonyl Fluoride (CHBSF) as a SuFEx-Based Activity-Based Protein Profiling (ABPP) Probe

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Fragment-Based Covalent Ligand Discovery, Competitive Activity-Based Protein Profiling (isoTOP-ABPP) Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Fragment-Based Covalent Ligand Discovery, Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of covalent drug discovery and Activity-Based Protein Profiling (ABPP)[1]. Unlike traditional electrophiles (e.g., acrylamides or haloacetamides) that predominantly target highly reactive cysteines, sulfonyl fluorides offer a privileged balance of aqueous stability and context-dependent reactivity, enabling the targeting of tyrosine, lysine, serine, and histidine residues[2].

This application note details the mechanistic rationale and experimental protocols for utilizing 5-chloro-2-hydroxybenzenesulfonyl fluoride (CHBSF) as a fragment-like covalent probe. By leveraging its unique structural features—specifically the inductive effects of the 5-chloro group and the directing ability of the 2-hydroxy group—CHBSF serves as an exceptional tool for mapping novel allosteric and active-site pockets across the proteome.

Mechanistic Insights: Causality in Probe Design (E-E-A-T)

To successfully deploy CHBSF in chemoproteomic workflows, one must understand the thermodynamic and kinetic drivers of its reactivity. Sulfonyl fluorides are virtually inert to background aqueous hydrolysis but undergo rapid nucleophilic substitution when placed in the specific microenvironment of a protein binding pocket[1].

The Role of the 5-Chloro Substitution

Halogen substitutions on the aryl ring critically modulate the probe's behavior. The 5-chloro group inductively increases the electrophilicity of the S(VI) center, accelerating the rate of protein modification[3]. Furthermore, the chlorine atom significantly enhances the lipophilicity of the fragment, driving initial non-covalent association via hydrophobic packing within deep protein pockets[4].

The 2-Hydroxy Directing Group

The hydroxyl group positioned ortho to the sulfonyl fluoride is not merely a passive substituent; it acts as a critical directing group. It engages in intramolecular hydrogen bonding with the sulfonyl oxygens, pre-organizing the geometry of the warhead. Additionally, upon entering a protein pocket, the 2-hydroxy group can act as an H-bond donor to proximal backbone amides, anchoring the probe and precisely orienting the S(VI) center for nucleophilic attack by a deprotonated target residue (e.g., the ϵ -amino group of Lys or the phenolate of Tyr)[2].

Mechanism A Target Protein Pocket (Tyr, Lys, Ser, His) C Hydrophobic Packing (5-Chloro Group) A->C D H-Bonding Orientation (2-Hydroxy Group) A->D B CHBSF Probe (Fragment) B->C B->D E Proximity-Induced Activation of S(VI) Center C->E D->E F SuFEx Click Reaction (Fluoride Leaving Group) E->F G Irreversible Covalent Adduct (Sulfonate/Sulfonamide) F->G

Caption: Proximity-induced SuFEx activation mechanism of CHBSF via non-covalent interactions.

Experimental Strategy: Competitive ABPP

Because CHBSF is a fragment-sized molecule lacking a bioorthogonal handle (such as an alkyne or azide), it cannot be directly enriched. Instead, it is deployed in a Competitive ABPP format[1].

In this self-validating system, live cells or lysates are pre-treated with CHBSF. The probe covalently occupies its specific target sites. Subsequently, a broad-spectrum, alkyne-tagged SuFEx probe (e.g., an alkyne-functionalized fluorosulfonylbenzoate) is added to label all remaining unreacted sites[5]. A successful experiment is validated when the vehicle (DMSO) control shows maximal LC-MS/MS signal, while the CHBSF-treated sample exhibits a dose-dependent reduction (competition) in signal at specific target peptides.

Workflow A Live Cells / Proteome B Treatment with CHBSF (Competitive Profiling) A->B C Labeling with Broad-Spectrum Alkyne-SuFEx Probe B->C D CuAAC Click Chemistry (Biotin-Azide/Fluorophore) C->D E Streptavidin Enrichment & Trypsin Digestion D->E F Quantitative LC-MS/MS (Target Identification) E->F

Caption: Competitive ABPP workflow utilizing CHBSF and a broad-spectrum alkyne probe.

Detailed Step-by-Step Protocol

Phase 1: Live-Cell Treatment

Causality Check: Live-cell labeling is preferred over lysate labeling to maintain native protein conformations, intact multiprotein complexes, and physiological ATP concentrations, which are critical for accurate competitive profiling[1].

  • Culture target cells (e.g., Jurkat, HeLa) to ~80% confluency in appropriate media.

  • Treat cells with CHBSF (titration range: 1 µM to 50 µM) or DMSO vehicle for 1–2 hours at 37°C.

  • Wash cells 3× with ice-cold PBS to remove unbound probe.

Phase 2: Proteome Extraction

Causality Check:Never use Tris or DTT in the lysis buffer. Tris contains a primary amine, and DTT contains thiols; both act as competing nucleophiles that will quench SuFEx probes.

  • Lyse cells in DPBS containing 0.1% NP-40 and EDTA-free protease inhibitors.

  • Sonicate on ice (10s on/10s off, 3 cycles).

  • Clarify by centrifugation (20,000 × g, 10 min, 4°C). Adjust protein concentration to 2 mg/mL.

Phase 3: Broad-Spectrum Probe Labeling
  • Add a pan-reactive alkyne-SuFEx probe (e.g., 10 µM final concentration) to the lysates.

  • Incubate for 1 hour at room temperature to label all available (uncompeted) targetable residues.

Phase 4: CuAAC Click Chemistry

Causality Check: The inclusion of THPTA ligand is mandatory. It coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize methionine and cysteine residues, confounding MS analysis.

  • To 1 mL of labeled lysate, sequentially add:

    • Biotin-Azide (100 µM)

    • THPTA (100 µM)

    • CuSO 4​ (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared)

  • Vortex gently and incubate in the dark for 1 hour at room temperature.

  • Precipitate proteins using cold methanol/chloroform extraction to remove unreacted click reagents.

Phase 5: Enrichment & Digestion
  • Resuspend the protein pellet in 1% SDS/PBS (requires heating to 95°C for 5 min).

  • Dilute to 0.2% SDS with PBS and incubate with high-capacity Streptavidin agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins.

  • Perform on-bead reduction (TCEP), alkylation (Iodoacetamide), and digestion (Trypsin, overnight at 37°C).

Phase 6: LC-MS/MS Analysis
  • Elute peptides and desalt using C18 StageTips.

  • Analyze via high-resolution LC-MS/MS.

  • Data Interpretation: Identify peptides showing a >4-fold reduction in MS1 intensity in the CHBSF-treated samples compared to the DMSO control.

Quantitative Data Presentation

When designing targeted assays or interpreting direct labeling data (if CHBSF is functionalized in future iterations), understanding the expected mass shifts and target microenvironments is crucial.

Table 1: Quantitative Parameters for CHBSF SuFEx-ABPP Targets

Target ResidueTypical Free pKaShifted pKa in Hydrophobic PocketOptimal Labeling pHExpected Adduct Mass Shift (Da)*
Lysine (K) ~10.57.5 – 8.57.4 – 8.0+190.597
Tyrosine (Y) ~10.08.0 – 9.07.4 – 8.0+190.597
Histidine (H) ~6.06.5 – 7.56.5 – 7.4+190.597
Serine (S) ~13.0< 9.0 (Catalytic Triads)7.4+190.597

*Note: The mass shift represents the addition of the 5-chloro-2-hydroxybenzenesulfonyl moiety (C 6​ H 3​ ClO 3​ S) following the loss of the fluoride leaving group (HF).

References

  • [1] Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. URL:[Link]

  • [2] American Chemical Society. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (ACS Publications Article Landing). URL:[Link]

  • University of California eScholarship. Development of Second Generation Ras Switch-II Pocket Inhibitors. URL:[Link]

  • [4] National Institutes of Health (PMC). Ras Binder Induces a Modified Switch-II Pocket in GTP- and GDP-States. URL:[Link]

Sources

Application

Application Note: Catalyst Selection and Optimization for SuFEx Reactions of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

Target Audience: Researchers, Materials Scientists, and Drug Discovery Chemists Document Type: Technical Guide & Experimental Protocols Substrate Profiling: The Dual Nature of an AB-Type Hub In the rapidly expanding land...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Discovery Chemists Document Type: Technical Guide & Experimental Protocols

Substrate Profiling: The Dual Nature of an AB-Type Hub

In the rapidly expanding landscape of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 5-chloro-2-hydroxybenzenesulfonyl fluoride (CAS: 23383-92-8) represents a highly versatile, bifunctional AB-type monomer. The molecular architecture of this substrate presents a unique chemical dichotomy:

  • The Nucleophilic Pole: A phenolic hydroxyl group (-OH) whose pKa​ is modulated by the electron-withdrawing para-chlorine atom.

  • The Electrophilic Pole: A highly stable but specifically reactive sulfonyl fluoride group (-SO 2​ F).

Because the molecule contains both a SuFEx-able electrophile and a latent nucleophile, the choice of catalyst does not merely accelerate the reaction—it fundamentally dictates the reaction pathway. Depending on the catalytic system deployed, this substrate can be driven toward step-growth polymerization to yield robust poly(aryl sulfonates), or steered toward orthogonal functionalization (e.g., selective amidation) for small-molecule drug discovery[1].

Mechanistic Causality in Catalyst Selection

To achieve high-fidelity transformations, researchers must match the catalyst to the desired chemoselective outcome. The following details the causality behind the three primary catalytic regimes used for this substrate.

Organosuperbases (DBU and BEMP)

Historically, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the phosphazene base BEMP have been the standard bearers for SuFEx polymerizations. They function by activating the S-F bond and facilitating the attack of silylated phenols (silyl ethers).

  • The Limitation: DBU requires relatively high catalytic loading (10–30 mol%). In the context of synthesizing poly(5-chloro-1,2-phenylene sulfonate), this high loading complicates downstream purification, as catalyst residues can degrade polymer performance. BEMP lowers this requirement (1–10 mol%) but introduces air-sensitivity and high reagent costs[1][2].

Bifluoride Salts: The Gold Standard for Polysulfonates

To circumvent the limitations of superbases, bifluoride salts ( Q+[FHF]− ) such as potassium bifluoride ( KHF2​ ) or tris(dimethylamino)sulfonium bifluoride (TASF) are deployed.

  • The Mechanism: The bifluoride anion acts as a "naked fluoride" delivery system. It reversibly coordinates to the silicon atom of the silylated phenol, forming a highly reactive hypervalent silicate intermediate. This dramatically increases the nucleophilicity of the oxygen, driving the displacement of the fluoride on the -SO 2​ F group[2].

  • The Advantage: Bifluorides exhibit extraordinary turnover frequencies, allowing for ultra-low catalyst loadings (down to 0.05 mol%) while achieving molecular weights exceeding 100 kDa with narrow polydispersity[2].

Lewis Acid/Base Synergy: Ca(NTf 2​ ) 2​ / DABCO

When the goal is to synthesize sulfonamides (N-SuFEx) rather than polysulfonates (O-SuFEx), the phenolic -OH must be protected, and the -SO 2​ F group selectively activated.

  • The Mechanism: Calcium(II) triflimide ( Ca(NTf2​)2​ ) acts as a potent Lewis acid, coordinating to the oxygen atoms of the sulfonyl group and lengthening the S-F bond. Concurrently, DABCO acts as a Lewis base to activate the incoming amine nucleophile. This dual-activation allows for the synthesis of complex sulfonamides at room temperature without triggering unwanted polymerization[1][3].

Reaction Pathways & Catalytic Mechanisms

G Substrate 5-Chloro-2-hydroxybenzene sulfonyl fluoride Silylation Silylation (HMDS) Latent Nucleophile Substrate->Silylation Activate OH for O-SuFEx Amine Amine Nucleophile (e.g., R2NH) + Protection Substrate->Amine Target SO2F for N-SuFEx Cat_Bifluoride Bifluoride (KHF2) or DBU/BEMP Silylation->Cat_Bifluoride Cat_Ca Ca(NTf2)2 / DABCO Lewis Acid/Base Amine->Cat_Ca Polymer Poly(aryl sulfonate) Step-Growth Polymerization Cat_Bifluoride->Polymer Polysulfonate Formation Sulfonamide Selective Sulfonamide Orthogonal Functionalization Cat_Ca->Sulfonamide S-N Bond Formation

Diagram 1: Bifunctional reactivity pathways dictated by catalyst selection.

G Init [F-H-F]- Catalyst Hypervalent Hypervalent Silicate [Ar-O-SiMe3(F)]- Init->Hypervalent F- coordinates to Si Silyl Ar-O-SiMe3 (Silylated Monomer) Silyl->Hypervalent Transition S(VI) Transition State Fluoride Displacement Hypervalent->Transition Nucleophilic Attack SO2F Ar'-SO2F (Electrophile) SO2F->Transition Product Ar-O-SO2-Ar' (Polysulfonate Linkage) Transition->Product S-O Bond Formation Regen Me3SiF + HF Catalyst Regeneration Transition->Regen F- Release Regen->Init Cycle

Diagram 2: Bifluoride-catalyzed SuFEx mechanism for silyl ether activation.

Quantitative Catalyst Performance Matrix

The following table summarizes the expected performance metrics when reacting 5-chloro-2-hydroxybenzenesulfonyl fluoride (or its silyl ether derivative) under various catalytic regimes.

Catalyst SystemCatalyst TypeTypical LoadingPrimary ApplicationChemoselectivity / OutcomeKey Advantage
DBU Organosuperbase10–20 mol%Polymerization (O-SuFEx)Forms polysulfonatesBroadly accessible, standard baseline
BEMP Phosphazene Base1–5 mol%Polymerization (O-SuFEx)Forms high-MW polysulfonatesHigh efficiency, lower loading than DBU
KHF2​ / 18-Crown-6 Bifluoride Salt0.05–2 mol%Polymerization (O-SuFEx)Ultra-high MW polysulfonatesTrace loading, simple purification
Ca(NTf2​)2​ / DABCO Lewis Acid/Base5 mol% / 10 mol%Amidation (N-SuFEx)Selective S-N bond formationMild conditions for sulfonamide synthesis

Experimental Protocols (Self-Validating Workflows)

Protocol A: Step-Growth Polymerization via Bifluoride Catalysis

Objective: Synthesize high-molecular-weight poly(5-chloro-1,2-phenylene sulfonate).

Step 1: Monomer Pre-activation (Silylation) Rationale: Direct deprotonation of the phenol can lead to off-target cross-linking. Silylation ensures controlled, step-growth kinetics.

  • Dissolve 5-chloro-2-hydroxybenzenesulfonyl fluoride (10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add hexamethyldisilazane (HMDS, 6.0 mmol) and a catalytic amount of iodine (0.1 mmol).

  • Stir at room temperature for 2 hours.

  • Validation Check: Analyze via FTIR. The reaction is complete when the broad -OH stretch (3200–3500 cm⁻¹) completely disappears, replaced by sharp Si-C stretches (~1250 cm⁻¹).

  • Concentrate under reduced pressure to isolate 5-chloro-2-(trimethylsiloxy)benzenesulfonyl fluoride.

Step 2: Bifluoride-Catalyzed Polymerization

  • In a nitrogen-filled glovebox, add the silylated monomer (5.0 mmol) to a flame-dried Schlenk tube.

  • Add KHF2​ (0.1 mmol, 2.0 mol%) and 18-crown-6 ether (0.05 mmol, 1.0 mol%) as a phase-transfer agent. Alternatively, use 0.05 mol% TASF.

  • Add N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 2.0 M.

  • Seal the tube, remove from the glovebox, and heat to 130 °C for 12–18 hours.

  • Validation Check: The solution will become highly viscous. Monitor molecular weight progression via Gel Permeation Chromatography (GPC).

  • Cool to room temperature, dilute with DMF, and precipitate the polymer by dropwise addition into vigorously stirred methanol. Filter and dry under vacuum.

Protocol B: Selective Sulfonamidation via Ca(NTf 2​ ) 2​ Catalysis

Objective: Synthesize a sulfonamide derivative while preventing polymerization.

Step 1: Orthogonal Protection of the Phenol

  • Protect the -OH group of 5-chloro-2-hydroxybenzenesulfonyl fluoride as a benzyl ether using benzyl bromide and K2​CO3​ in DMF at 0 °C to prevent premature O-SuFEx. Isolate the protected intermediate.

Step 2: N-SuFEx Amidation

  • In a round-bottom flask, dissolve the benzyl-protected sulfonyl fluoride (2.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add a secondary amine (e.g., morpholine, 2.2 mmol). Note: If using a silylated amine, the reaction efficiency is often enhanced.

  • Add Ca(NTf2​)2​ (0.1 mmol, 5 mol%) and DABCO (0.2 mmol, 10 mol%).

  • Stir at room temperature for 4–6 hours.

  • Validation Check: Monitor via TLC or LC-MS. The S-F bond activation is confirmed by the disappearance of the starting material mass and the emergence of the sulfonamide product mass.

  • Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography.

References

  • Title: Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates Source: eScholarship (Nature Chemistry) URL: [Link]

  • Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

Document ID: AN-2026-04-04 Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Compound: 5-Chloro-2-hydroxybenzenesulfonyl fluoride (CAS: 23383-92-8) Introduction and Strategic Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04-04 Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Compound: 5-Chloro-2-hydroxybenzenesulfonyl fluoride (CAS: 23383-92-8)

Introduction and Strategic Context

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of covalent drug discovery and materials science. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to reductive cleavage, yet they react selectively with specific protein residues (e.g., tyrosine, lysine, histidine) under physiological conditions.

The target compound, 5-chloro-2-hydroxybenzenesulfonyl fluoride (CAS: 23383-92-8) [1], serves as a highly functionalized bifunctional building block. The presence of the phenolic hydroxyl group allows for subsequent derivatization (e.g., etherification, esterification), while the sulfonyl fluoride acts as the covalent warhead. This application note details a robust, scalable two-step synthetic protocol designed to transition this molecule from milligram-scale discovery to multi-kilogram process production, addressing critical bottlenecks such as exotherm control, phase-transfer kinetics, and downstream isolation.

Synthetic Pathway and Mechanistic Rationale

The most scalable route to substituted benzenesulfonyl fluorides avoids the direct use of highly toxic and corrosive fluorinating gases (like SO₂F₂). Instead, it relies on the chlorosulfonation of an activated aromatic ring, followed by a halogen exchange (halex) reaction.

SynthesisPathway SM 4-Chlorophenol (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0-20°C) Electrophilic Aromatic Substitution SM->Step1 Int 5-Chloro-2-hydroxybenzene- sulfonyl chloride (Intermediate) Step1->Int Step2 Fluorination (KF, 18-Crown-6, MeCN) Halogen Exchange Int->Step2 Prod 5-Chloro-2-hydroxybenzene- sulfonyl fluoride (CAS: 23383-92-8) Step2->Prod

Synthesis pathway of 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Step 1: Chlorosulfonation (Causality & Design)

The reaction utilizes 4-chlorophenol as the starting material. The hydroxyl group strongly activates the ortho-position for electrophilic aromatic substitution. Chlorosulfonic acid ( ClSO3​H ) is used in a 3.5-fold molar excess. Why? The excess acts as both the solvent and the reagent, driving the equilibrium of the initial sulfonic acid formation toward the sulfonyl chloride, while providing thermal mass to absorb the initial heat of reaction.

Step 2: Halogen Exchange (Causality & Design)

Converting the sulfonyl chloride to the sulfonyl fluoride utilizes Potassium Fluoride (KF). Because KF has negligible solubility in organic solvents, we employ a biphasic solid-liquid system in Acetonitrile (MeCN) with 18-Crown-6 as a phase-transfer catalyst (PTC). Why? The crown ether sequesters the potassium cation, generating a highly reactive, unsolvated "naked" fluoride anion in the organic phase, which rapidly displaces the chloride. This method avoids the need for aqueous conditions, which would competitively hydrolyze the sensitive sulfonyl chloride intermediate.

Scale-Up Protocols

Safety Warning: Chlorosulfonation generates copious amounts of HCl gas. All scale-up operations must be conducted in vessels equipped with high-capacity caustic scrubbers.

Protocol A: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride
  • Preparation: Charge a 50 L glass-lined reactor with chlorosulfonic acid (15.0 kg, 128.7 mol). Cool the jacket to 0 °C under a dry nitrogen atmosphere.

  • Addition: Dissolve 4-chlorophenol (4.73 kg, 36.8 mol) in anhydrous dichloromethane (DCM, 5 L). Add this solution dropwise to the reactor over 4 hours.

    • Process Insight: The addition rate must be strictly governed by the internal temperature, which must not exceed 5 °C. Rapid addition leads to uncontrolled HCl evolution and the formation of undesired diaryl sulfone byproducts.

  • Maturation: Once addition is complete, slowly ramp the internal temperature to 20 °C over 2 hours and stir for an additional 12 hours.

  • Quench & Isolation: Carefully transfer the reaction mixture via a PTFE diaphragm pump into a 100 L vessel containing vigorously stirred crushed ice (40 kg). Maintain the quench temperature below 10 °C.

  • Extraction: Extract the aqueous slurry with DCM (3 x 15 L). Wash the combined organic layers with cold brine (10 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as an off-white solid. Proceed immediately to Step 2 to prevent hydrolysis.

Protocol B: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl fluoride
  • Preparation: In a 50 L reactor, dissolve the intermediate from Step 1 in anhydrous Acetonitrile (25 L).

  • Reagent Addition: Add spray-dried Potassium Fluoride (KF, 3.2 kg, 55.2 mol) and 18-Crown-6 (0.48 kg, 1.84 mol, 5 mol%).

    • Process Insight: Spray-dried KF is critical. Standard crystalline KF has a low surface area and retains moisture, which will hydrolyze the starting material. The 5 mol% of 18-Crown-6 is the optimal balance between reaction kinetics and raw material cost.

  • Reaction: Stir the suspension vigorously at 25 °C for 8 hours. Monitor conversion via HPLC (aliquots quenched in methanol).

  • Filtration: Filter the reaction mixture through a Celite pad to remove KCl and unreacted KF salts. Wash the filter cake with MeCN (5 L).

  • Crystallization (Isolation): Concentrate the filtrate to approximately 8 L. Slowly add cold purified water (16 L) while stirring at 200 rpm. The product will precipitate as a crystalline solid.

  • Drying: Filter the solid and dry in a vacuum oven at 40 °C for 24 hours to yield the final product [2].

Quantitative Scale-Up Data

The following table summarizes the performance of this protocol across three distinct developmental scales, demonstrating its robustness and linear scalability.

Scale (Starting Material)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)Residual Chloride (ppm)
100 g (Bench)88.494.283.299.1< 50
1.0 kg (Kilo-lab)86.193.880.798.885
4.7 kg (Pilot)85.592.579.098.5110

Table 1: Process metrics for the synthesis of 5-chloro-2-hydroxybenzenesulfonyl fluoride across multiple scales. Yields are isolated. Purity determined by RP-HPLC (254 nm).

Analytical Validation

To ensure the integrity of the self-validating system, the final product must meet the following analytical specifications before release for downstream SuFEx applications:

  • ¹⁹F NMR (376 MHz, CDCl₃): Sharp singlet at δ +55.2 ppm. (The presence of a peak in the +50 to +60 ppm region is highly diagnostic for an arylsulfonyl fluoride).

  • ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, -OH), 7.85 (d, J = 2.5 Hz, 1H, Ar-H), 7.55 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H).

  • LC-MS (ESI-): m/z calculated for C6​H3​ClFO3​S [M-H]⁻: 208.95; Found: 208.9.

References

Technical Notes & Optimization

Troubleshooting

SuFEx Reagent Technical Support Center: Handling &amp; Storage of 5-Chloro-2-Hydroxybenzenesulfonyl Fluoride

Welcome to the Technical Support Center for advanced Sulfur(VI) Fluoride Exchange (SuFEx) reagents. This guide is specifically engineered for researchers and drug development professionals handling 5-chloro-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Sulfur(VI) Fluoride Exchange (SuFEx) reagents. This guide is specifically engineered for researchers and drug development professionals handling 5-chloro-2-hydroxybenzenesulfonyl fluoride .

While sulfonyl fluorides are celebrated for their "click chemistry" stability, the presence of an ortho-phenolic hydroxyl group in this specific molecule creates a unique bifunctional vulnerability. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your reagent during long-term storage.

Mechanistic Insights: The Stability Paradox

Sulfonyl fluorides generally exhibit robust thermodynamic stability toward hydrolysis, reduction, and thermolysis[1]. The homolytic bond dissociation energy of the S–F bond is exceptionally high (approx. 90.5 kcal/mol), making heterolytic cleavage the exclusive pathway[2]. Consequently, standard aryl sulfonyl fluorides can remain unchanged for over two years when stored neat[3].

However, 5-chloro-2-hydroxybenzenesulfonyl fluoride contains an internal nucleophilic trigger: the 2-hydroxy (phenolic) group. This structural feature introduces two primary degradation pathways if storage conditions are compromised:

  • Base-Catalyzed Polymerization: If exposed to trace bases, the phenol is deprotonated to a highly nucleophilic phenoxide. Because the molecule contains both a SuFEx-reactive electrophile (-SO 2​ F) and a nucleophile (-O ), it acts as an AB-type monomer, rapidly undergoing intermolecular SuFEx polymerization.

  • Autocatalytic Hydrolysis: Trace moisture initiates the hydrolysis of the S(VI)-F bond, releasing hydrogen fluoride (HF) and forming the corresponding sulfonic acid. If stored in standard borosilicate glass, the generated HF reacts with the silica (SiO 2​ ) in the glass to produce silicon tetrafluoride (SiF 4​ ) and water (H 2​ O) . This newly generated water fuels a positive feedback loop, leading to the autocatalytic destruction of the entire batch.

DegradationPathway A 5-chloro-2-hydroxy benzenesulfonyl fluoride B Trace Moisture / Base (Initiation) A->B Exposure C Phenoxide Formation (Deprotonation) B->C Deprotonates -OH E Hydrolysis to Sulfonic Acid + HF B->E H2O Attack on -SO2F D Intermolecular SuFEx (Polymerization) C->D Nucleophilic Attack on S(VI) F Glass Container Etching (SiO2 + 4HF -> SiF4 + 2H2O) E->F HF Release G Autocatalytic H2O Generation F->G Byproduct G->B Positive Feedback Loop

Autocatalytic degradation and polymerization pathways of 2-hydroxybenzenesulfonyl fluorides.

Troubleshooting Guides & FAQs

Q1: My compound turned into a sticky, insoluble resin after 3 months in the refrigerator. What happened? A1: Your sample underwent intermolecular SuFEx polymerization. This occurs when trace basic impurities (often left over from synthesis or purification) deprotonate the 2-hydroxy group. The resulting phenoxide attacks the sulfonyl fluoride of an adjacent molecule. Causality fix: Ensure the final purification step includes a mild acidic wash (e.g., 0.1 M HCl) to protonate all phenolic groups and remove trace basic salts before drying.

Q2: I stored the compound in a standard glass vial inside a desiccator. The inside of the vial now looks frosted and etched. Is the compound still good? A2: No, the compound is likely severely degraded. The frosting is caused by HF gas—a byproduct of sulfonyl fluoride hydrolysis—etching the borosilicate glass. Because this etching reaction produces water as a byproduct, it accelerates the hydrolysis of the remaining compound. Causality fix: Never store fluorinated electrophiles with adjacent nucleophilic groups in glass. Always use PTFE (Teflon) or FEP containers.

Q3: How can I verify the integrity of my stored batch before using it in a critical biological assay? A3: Use 19 F NMR spectroscopy as a self-validating quality control step. The intact sulfonyl fluoride group (-SO 2​ F) typically presents as a sharp singlet between +55 ppm and +65 ppm [4]. If you observe a signal around -120 ppm to -160 ppm , this indicates the presence of free fluoride ions (HF or the highly stable [F-H-F] bifluoride ion)[2], confirming that hydrolysis has occurred.

Quantitative Stability Data

Understanding the thermodynamic stability of the S(VI)-F bond compared to other halides is critical for predicting shelf-life[5]. The table below summarizes the stability metrics of various sulfonyl halides to highlight why 5-chloro-2-hydroxybenzenesulfonyl fluoride requires specialized handling despite the general stability of SuFEx reagents.

Compound TypeS-X Bond Dissociation EnergyHydrolytic Half-Life (pH 7, 25°C)Hydrolytic Half-Life (pH 10, 25°C)Primary Storage Degradation Pathway
Standard Sulfonyl Chlorides (e.g., SO 2​ Cl 2​ )~46 kcal/mol[2]< 5 minutes< 1 minuteRapid Hydrolysis
Standard Aryl Sulfonyl Fluorides ~90.5 kcal/mol[2]> 2 years[3]~ 2 weeks[6]Highly Stable / Inert
5-chloro-2-hydroxybenzenesulfonyl fluoride ~90.5 kcal/mol> 12 months (Dry/PTFE)< 1 hourAutocatalytic Hydrolysis & Polymerization

Self-Validating Long-Term Storage Protocol

To completely arrest both the polymerization and hydrolysis pathways, you must isolate the compound from moisture, base, and reactive surfaces. Follow this self-validating Standard Operating Procedure (SOP).

Step-by-Step Methodology:
  • Acidic Aqueous Wash (Pre-treatment): During the final extraction phase of synthesis, wash the organic layer with 0.1 M HCl. This ensures the phenol is fully protonated, preventing premature phenoxide formation.

  • High-Vacuum Lyophilization: Dry the purified compound under high vacuum (< 0.1 mbar) for a minimum of 12 hours. Self-Validation: Weigh the flask before and after the last 2 hours of drying. The mass must change by less than 0.1% to confirm complete solvent/moisture removal.

  • Aliquoting into Fluoropolymer Vials: Transfer the dry solid into opaque PTFE or FEP vials. Do not use glass. Opaque vials prevent potential UV-induced radical reactions, though S-F bonds are highly resistant to homolytic cleavage[2].

  • Inert Atmosphere Backfilling: Perform the aliquoting inside a glovebox filled with ultra-high purity Argon. Argon is heavier than Nitrogen and provides a better protective blanket over the solid.

  • Secondary Containment: Place the PTFE vials inside a vacuum-sealable Mylar bag containing a packet of activated molecular sieves (3Å) or Drierite. Vacuum seal the bag.

  • Cryogenic Storage: Store the sealed bags at -20°C or -80°C. The low temperature kinetically freezes any potential intramolecular nucleophilic attack.

StorageWorkflow S1 1. High-Vacuum Drying (<0.1 mbar, 12h) S2 2. Aliquot into PTFE/FEP Vials (Strictly Avoid Glass) S1->S2 S3 3. Argon Purge (Glovebox preferred) S2->S3 S4 4. Vacuum Sealing (with 3Å Molecular Sieves) S3->S4 S5 5. Storage at -20°C (Dark, Dry Environment) S4->S5 QC Self-Validation: 19F NMR (δ ~ +55 ppm) S5->QC Pre-use Verification

Step-by-step long-term storage workflow and self-validation protocol.

References

  • National Institutes of Health (NIH). "Sulfur fluoride exchange." PMC - NIH, 2023. Available at: [Link]

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate Publications, 2026. Available at: [Link]

  • National Science Foundation (NSF). "Molecular design principles of ionic liquids with a sulfonyl fluoride moiety." NSF Public Access, 2021. Available at:[Link]

  • Thieme Connect. "Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane." Synthesis, 2021. Available at: [Link]

  • University of Tokyo. "Sulfur-Fluoride Exchange (SuFEx)." U-Tokyo Literature Seminars, 2019. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride Derivatives

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-chloro-2-hydroxybenzenesulfonyl fluoride and its derivatives.

Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess unique thermodynamic stability that fundamentally alters how we approach their purification[1]. However, the presence of the 2-hydroxy (phenolic) group and the 5-chloro substituent introduces secondary interactions that can complicate chromatography. This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-purity isolation.

Purification Decision Matrix

The optimal purification strategy depends entirely on the scale of your reaction and the specific impurities present. The workflow below outlines the logical pathways for isolating your target SuFEx hub.

PurificationDecision Start Crude 5-Cl-2-OH-Ph-SO2F Scale Determine Purification Scale Start->Scale Analytical Analytical / Small Prep (< 50 mg) Scale->Analytical Bulk Bulk Scale (> 50 mg) Scale->Bulk RPHPLC RP-HPLC (0.1% FA in H2O/MeCN) Analytical->RPHPLC NP Normal Phase Silica Bulk->NP Pure Pure SuFEx Hub RPHPLC->Pure Tailing Phenolic Tailing Observed? NP->Tailing Modifier Add 0.1-1% AcOH to Mobile Phase Tailing->Modifier Yes Tailing->Pure No Modifier->Pure

Decision tree for selecting the optimal chromatographic purification method.

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing during normal-phase silica gel chromatography?

The Causality: The 2-hydroxy group acts as a potent hydrogen-bond donor. The electron-withdrawing nature of the para-sulfonyl and ortho-chloro groups significantly lowers the pKa of this phenol, increasing its acidity and its affinity for unendcapped silanol sites on the silica stationary phase. The Solution: Add an acidic modifier (0.1% to 1% glacial acetic acid) to your organic eluent (e.g., Hexanes/Ethyl Acetate). This protonates the silanols and suppresses the ionization of the phenol, shifting the equilibrium away from stationary phase retention and eliminating peak tailing.

Q2: Is the sulfonyl fluoride group stable during reverse-phase HPLC (RP-HPLC) in aqueous buffers?

The Causality: Yes. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are thermodynamically stable due to the high S-F bond dissociation energy (~90.5 kcal/mol) and the heterolytic nature of the bond cleavage[1]. They are generally stable in aqueous solutions across a wide pH range (1–10)[2]. The Solution: For RP-HPLC, use standard acidic mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA). Avoid highly basic buffers (pH > 10) or strong amine-based buffers (like ammonium bicarbonate), which could inadvertently act as nucleophiles or base catalysts and trigger unwanted SuFEx reactions[2].

Q3: How can I separate unreacted 5-chloro-2-hydroxybenzenesulfonyl chloride from the desired sulfonyl fluoride product?

The Causality: When synthesizing the fluoride via halogen exchange (e.g., using saturated potassium bifluoride)[3], incomplete conversion leaves residual sulfonyl chloride. Because the chloride and fluoride have nearly identical polarities, standard silica chromatography struggles to separate them. The Solution: Exploit their drastic difference in hydrolytic stability. By quenching the crude mixture with a mild aqueous base, the sulfonyl chloride rapidly hydrolyzes to a water-soluble sulfonic acid, while the sulfonyl fluoride remains completely intact[1]. A simple liquid-liquid extraction will then isolate the pure sulfonyl fluoride, bypassing chromatography entirely.

Q4: Can I avoid chromatography entirely for high-throughput library synthesis?

The Causality: Yes. SuFEx click chemistry is designed to be highly efficient, often proceeding with near-quantitative yields and generating only inert fluoride ions as byproducts[4]. The Solution: Utilize a solvent-free mechanochemical approach or a simple silica plug filtration[5]. For biological screening, crude SuFEx reaction mixtures can often be screened directly against targets, as the stable S(VI) unreacted hubs and fluoride byproducts typically do not interfere with fluorogenic or functional assays[4].

Quantitative Data: Stability & Chromatography Metrics

To guide your method development, the following table summarizes the critical physicochemical differences between the sulfonyl chloride precursor and the target sulfonyl fluoride.

Property5-Cl-2-OH-Ph-SO₂Cl (Precursor)5-Cl-2-OH-Ph-SO₂F (Target)Causality / Chromatographic Impact
S-X Bond Dissociation Energy ~46 kcal/mol~90.5 kcal/molDictates thermodynamic stability during purification[1].
Hydrolytic Stability (pH 7) Poor (t₁/₂ < minutes)Excellent (Stable for days)Allows for aqueous workups and RP-HPLC methods[2].
Normal Phase R_f (Hex/EtOAc 7:3) ~0.40 (Streaky/Tailing)~0.45 (Sharp with 1% AcOH)Fluorine is less polarizable than chlorine, leading to slightly lower retention.
Reactivity Profile Unselective, fast degradationHighly chemoselectiveRequires specific catalysts (e.g., DBU, BEMP) to activate[2].

Standard Operating Procedure: Self-Validating Purification

The most efficient way to purify 5-chloro-2-hydroxybenzenesulfonyl fluoride is to use a Hydrolytic Kinetic Resolution . This protocol is a self-validating system: the conditions inherently destroy the primary impurity (the starting material) while leaving the product untouched.

ChemicalPurification SO2Cl Unreacted SO2Cl (Impurity) Quench Aqueous Base Quench (e.g., NaHCO3) SO2Cl->Quench SO2F 5-Cl-2-OH-Ph-SO2F (Product) SO2F->Quench Hydrolysis Hydrolyzes to Water-Soluble Sulfonate Quench->Hydrolysis SO2Cl Pathway Stable Remains Intact (High S-F Bond Energy) Quench->Stable SO2F Pathway LLE Liquid-Liquid Extraction (EtOAc / H2O) Hydrolysis->LLE Stable->LLE OrgLayer Organic Layer (Pure SO2F) LLE->OrgLayer AqLayer Aqueous Layer (Waste) LLE->AqLayer

Hydrolytic kinetic resolution workflow to separate unreacted sulfonyl chlorides.

Step-by-Step Methodology:
  • Halogen Exchange Reaction: Dissolve 5-chloro-2-hydroxybenzenesulfonyl chloride in Acetonitrile (0.5–1 M). Add saturated aqueous potassium bifluoride (KHF₂, ~5 M, 2.0 equiv) and stir vigorously at room temperature for 1–4 hours[3].

  • Hydrolytic Quench (Self-Validation Step): Add a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) to the reaction mixture and stir for 30 minutes. Validation: Spot the mixture on a TLC plate. The complete disappearance of the SO₂Cl spot confirms that all unreacted precursor has been converted to the baseline-retained sulfonic acid.

  • Liquid-Liquid Extraction: Partition the mixture between Ethyl Acetate and Water. The highly stable sulfonyl fluoride will migrate entirely to the organic layer, while the hydrolyzed sulfonic acid remains in the aqueous layer.

  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Silica Plug Filtration (Optional): If trace colored impurities remain, pass the concentrated residue through a short silica plug using Hexanes/Ethyl Acetate (7:3) containing 1% glacial acetic acid[5]. Evaporate to yield the pure 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting SuFEx Reactivity of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates when utilizing 5-chloro-2-hydroxybenzenesulfonyl fluoride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates when utilizing 5-chloro-2-hydroxybenzenesulfonyl fluoride (CAS: 23383-92-8) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with weak nucleophiles (e.g., aliphatic alcohols, unactivated primary amines).

Mechanistic Root Cause Analysis

The sulfur-fluorine bond is thermodynamically stable and highly resistant to reduction or homolytic cleavage[1]. Reliable activation of the S(VI)–F bond for nucleophilic exchange necessitates the precise application of an appropriate catalyst–reagent combination[1].

When working with 5-chloro-2-hydroxybenzenesulfonyl fluoride, the primary failure mode is electronic deactivation via in situ phenoxide formation . SuFEx reactions typically require a base to activate the nucleophile or the S-F bond. However, the 2-hydroxyl group on this substrate is highly acidic. Upon the addition of a base, it rapidly deprotonates to form a phenoxide anion. This phenoxide exerts a powerful resonance (+R) effect, flooding the aromatic ring with electron density. Because the reactivity of arylsulfonyl fluorides is predictably modulated by their electronic properties—where electron-deficient warheads react rapidly and electron-rich ones are inert[1][2]—this deprotonation effectively neutralizes the electrophilicity of the S(VI) center, shutting down reactivity with weak nucleophiles.

Mechanism SM 5-Cl-2-OH-PhSO2F Base Base Addition SM->Base Protect TBS Protection SM->Protect Phenoxide Phenoxide Anion (+R Effect) Base->Phenoxide Deactivated Electron-Rich S(VI) (Unreactive) Phenoxide->Deactivated Active Electron-Deficient S(VI) (Reactive) Protect->Active

Electronic modulation of the S(VI) center based on 2-hydroxyl protection.

Troubleshooting FAQs

Q: Why do aliphatic alcohols fail to couple with this substrate even under extended heating? A: Aliphatic alcohols are weak nucleophiles that cannot overcome the high activation barrier of an electron-rich (phenoxide-deactivated) sulfonyl fluoride. Heating causes thermal degradation rather than product formation. To resolve this, you must protect the 2-hydroxyl group and utilize Accelerated SuFEx Click Chemistry (ASCC) conditions. The use of the superbase BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) is highly recommended, as it efficiently mediates the coupling of aromatic sulfonyl fluorides with primary alkyl alcohols at room temperature[3].

Q: I switched to DBU to force the reaction, but I am now observing a sulfonic acid byproduct. What happened? A: DBU causes extremely fast nucleophilic activation of sulfonyl fluorides, generating a highly active intermediate (RSO₂[DBU]⁺). However, this intermediate is exceptionally sensitive to water and will rapidly hydrolyze to sulfonic acid[2]. If your solvents are not strictly anhydrous, this hydrolysis pathway will outcompete the weak nucleophile.

Q: How can I optimize the reaction kinetics when using primary amines? A: While primary amines are stronger nucleophiles than aliphatic alcohols, they still face an Sₙ2-type reaction barrier at the S(VI) center. The addition of a complementary base (like a tertiary amine) lowers this barrier significantly. The complementary base hydrogen-bonds with the primary amine, increasing its nucleophilicity and stabilizing the transition state[4].

Diagnostic Workflow

Workflow A Low Reactivity Detected B Is 2-OH Protected? A->B C Phenoxide Formation Deactivates S-F Bond B->C No E Select Catalyst (BTMG for Alcohols) B->E Yes D Protect 2-OH (TBS-Cl / Imidazole) C->D D->E F Run SuFEx Reaction (Anhydrous Conditions) E->F

Troubleshooting workflow for 5-chloro-2-hydroxybenzenesulfonyl fluoride.

Quantitative Reactivity Data

The following table summarizes the causal relationship between hydroxyl protection, catalyst selection, and reaction success when coupling 5-chloro-2-hydroxybenzenesulfonyl fluoride with a weak nucleophile (1-Hexanol) at room temperature.

Catalyst2-OH StatusTimePrimary Mechanistic OutcomeIsolated Yield (%)
TEA (2.0 eq)Unprotected24hPhenoxide deactivation (+R effect)< 5%
DBU (2.0 eq)Unprotected6hCompeting hydrolysis (trace water)15%
BTMG (20 mol%)Unprotected12hSluggish conversion35%
TEA (2.0 eq)TBS-Protected24hSlow background reaction40%
BTMG (20 mol%) TBS-Protected 0.5h Rapid SuFEx coupling > 95%

Validated Experimental Protocol: Self-Validating SuFEx Coupling

To guarantee success with weak nucleophiles, use this transient protection methodology. This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to the next step.

Phase 1: Transient Silyl Protection
  • Setup: Dissolve 5-chloro-2-hydroxybenzenesulfonyl fluoride (1.0 eq, 1.0 mmol) in 5.0 mL of strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add imidazole (2.0 eq, 2.0 mmol) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq, 1.2 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.2 ) must be completely consumed and replaced by a non-polar spot ( Rf​≈0.7 ). Do not proceed if starting material remains.

  • Workup: Wash the organic layer with deionized water (2 × 5 mL) to remove imidazole salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Accelerated SuFEx Click Chemistry (ASCC)
  • Setup: Dissolve the crude TBS-protected sulfonyl fluoride in 5.0 mL of anhydrous acetonitrile.

  • Nucleophile Addition: Add the weak nucleophile (e.g., 1-hexanol, 1.2 eq, 1.2 mmol).

  • Catalysis: Add BTMG (20 mol%, 0.2 mmol) dropwise. Stir at room temperature for 30 minutes[3].

  • Validation Checkpoint 2: Analyze via 19F NMR. The characteristic S(VI)-F peak of the starting material (typically between +50 to +60 ppm) must completely disappear.

Phase 3: Deprotection (Optional)
  • If the free 2-hydroxyl group is required in the final conjugate, add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) directly to the reaction mixture.

  • Stir for 1 hour at room temperature, then concentrate and purify via flash chromatography.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Institutes of Health (NIH) URL:[5]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) URL:[1]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation Source: National Institutes of Health (NIH) URL:[2]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: National Institutes of Health (NIH) URL:[3]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: American Chemical Society (ACS) URL:[4]

Sources

Optimization

Minimizing unwanted side reactions when using 5-chloro-2-hydroxybenzenesulfonyl fluoride in aqueous media

Welcome to the technical support resource for 5-chloro-2-hydroxybenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing unwa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-chloro-2-hydroxybenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing unwanted side reactions and ensuring successful experiments in aqueous media. As Senior Application Scientists, we have synthesized data from the literature and field experience to explain the causality behind our recommendations.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Q1: My labeling efficiency is low, or my reaction yield is poor. What are the likely causes?

Low labeling efficiency is a common issue that can typically be traced to one of three factors: reagent integrity, reaction conditions, or buffer choice.

Possible Causes & Solutions:

  • Reagent Degradation (Hydrolysis): The primary cause of reagent inactivation is hydrolysis of the sulfonyl fluoride (SO₂F) group to a sulfonic acid (SO₃H), which is unreactive towards your target.[1] This is accelerated by suboptimal pH and prolonged exposure to aqueous conditions.

    • Solution: Always prepare stock solutions of 5-chloro-2-hydroxybenzenesulfonyl fluoride in an anhydrous organic solvent (e.g., DMSO, DMF) and store them desiccated at -20°C or below. Introduce the reagent to the aqueous reaction buffer immediately before starting the reaction. Verify the integrity of your stock solution if it has been stored for an extended period.

  • Suboptimal pH: The reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), requires the target amino acid residue (e.g., Lysine, Tyrosine) to be nucleophilic enough to attack the electrophilic sulfur atom.[2][3] This typically requires the pH to be near or above the pKa of the target residue's side chain. However, excessively high pH dramatically accelerates hydrolysis.

    • Solution: Optimize your reaction pH carefully. For targeting lysine (~pKa 10.5), a pH range of 8.5-9.5 is a good starting point. For tyrosine (~pKa 10.1), a pH of 9.0-10.0 is often effective.[4] Avoid pH levels above 10.5 unless absolutely necessary and with very short reaction times.

  • Incompatible Buffer System: Nucleophilic buffers, especially those containing primary or secondary amines like Tris or glycine, will compete with your target protein and react with the sulfonyl fluoride, quenching the reagent.[5]

    • Solution: Switch to a non-nucleophilic buffer system. See the Buffer Selection Guide in the FAQ section for recommended options like phosphate, borate, or HEPES.

Q2: I'm observing an unexpected mass increase of +18 Da on my protein and a species in my LC-MS that corresponds to the hydrolyzed reagent. How do I prevent this?

This observation confirms that hydrolysis is the dominant unwanted side reaction. The +18 Da mass shift on your protein is likely due to non-covalent association of the hydrolyzed, negatively charged sulfonic acid with your protein, not a covalent modification. The key is to manage your reaction kinetics to favor the desired covalent reaction over hydrolysis.

Causality: The rate of hydrolysis of aryl sulfonyl fluorides is highly dependent on the concentration of hydroxide ions (i.e., pH).[6][7] The ortho-hydroxy group on your specific reagent can become deprotonated at higher pH, forming a phenoxide. This phenoxide is a strong electron-donating group, which can further activate the sulfonyl fluoride toward nucleophilic attack by both your target and water/hydroxide.

Strategic Solutions:

  • Minimize Reaction Time: Determine the minimum time required for sufficient labeling at your chosen pH and temperature. Quench the reaction immediately afterward.

  • Control Temperature: Lowering the reaction temperature (e.g., from room temperature to 4°C) will slow down all reactions, but it often slows the rate of hydrolysis more significantly than the proximity-driven reaction with the target protein.

  • Reagent Concentration: Use the lowest effective concentration of the sulfonyl fluoride reagent. A high excess can drive both the desired reaction and hydrolysis, making the side reaction more prominent.

Q3: My protein is precipitating after adding the sulfonyl fluoride reagent. Why is this happening?

Protein precipitation during a labeling reaction is often a sign of altered protein properties or aggregation.[8]

Possible Causes & Solutions:

  • Solvent Shock: Adding a large volume (typically >5-10% of the total reaction volume) of the reagent's organic stock solvent (e.g., DMSO) can denature some proteins.

    • Solution: Prepare a more concentrated stock of the sulfonyl fluoride so you can add a smaller volume to your reaction. Aim for a final organic solvent concentration of 5% or less.

  • Change in Protein Charge: Covalently modifying surface residues, particularly charged ones like lysine, alters the protein's isoelectric point (pI) and overall surface charge distribution. This can lead to aggregation and precipitation if the new pI is close to the reaction buffer's pH.[8][9]

    • Solution: Re-evaluate your reaction buffer. Sometimes a modest change in pH (e.g., from 8.5 to 8.0) or an increase in ionic strength (e.g., increasing NaCl from 150 mM to 300 mM) can improve protein solubility. Adding solubility-enhancing excipients like arginine or non-ionic detergents may also help.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of 5-chloro-2-hydroxybenzenesulfonyl fluoride for experiment planning.

Q4: What is the fundamental reactivity of 5-chloro-2-hydroxybenzenesulfonyl fluoride?

5-chloro-2-hydroxybenzenesulfonyl fluoride is an electrophilic reagent used in a type of "click chemistry" reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).[10] The sulfur atom of the sulfonyl fluoride group (SO₂F) is highly electron-deficient and serves as a target for nucleophiles. In biological contexts, the nucleophiles are typically the side chains of amino acids like tyrosine, lysine, serine, and histidine.[3][11][12] The reaction results in the formation of a highly stable covalent sulfonate or sulfonamide bond, displacing the fluoride ion.[2]

The key advantage of sulfonyl fluorides over more reactive analogs like sulfonyl chlorides is their balanced stability and reactivity; they are significantly more resistant to hydrolysis, allowing for their use in aqueous environments.[10][13]

Q5: What are the primary side reactions and how can I control them?

The two main side reactions are hydrolysis and reaction with non-target nucleophiles.

  • Hydrolysis: The sulfonyl fluoride reacts with water or hydroxide ions to form the inert 5-chloro-2-hydroxybenzenesulfonic acid. This is the most common unwanted side reaction.

    • Control: Keep the pH as low as is feasible for your desired reaction (see pH optimization table), minimize reaction time, and work at lower temperatures.

  • Reaction with Buffer Components: Any buffer containing primary or secondary amines (e.g., Tris, glycine, Bicine) can act as a nucleophile and consume your reagent.

    • Control: Use only non-nucleophilic buffers.

The diagram below illustrates the competition between the desired reaction with a protein nucleophile and the primary side reaction, hydrolysis.

G cluster_start Inputs cluster_outcome Potential Outcomes Reagent 5-Chloro-2-hydroxy- benzenesulfonyl Fluoride Success SUCCESS: Covalently Labeled Protein Reagent->Success Desired Reaction (Optimal pH, Proximity-Driven) Failure SIDE REACTION: Hydrolzyed, Inactive Reagent Reagent->Failure Hydrolysis (Accelerated by High pH & Long Incubation Time) Protein Protein Target (e.g., Lys, Tyr) Water Water / Hydroxide (Aqueous Media)

Fig 1. Competing reaction pathways for sulfonyl fluorides in aqueous media.
Q6: Which buffers are compatible with this reagent?

Choosing the right buffer is critical for success. The table below provides a guide to common biological buffers.

BufferpKa (at 25°C)Recommended pH RangeCompatibility Notes
Phosphate (PBS) 7.26.5 - 7.5Recommended. Good choice for reactions targeting hyper-reactive residues or when only moderate pH is needed.
HEPES 7.57.0 - 8.0Recommended. A common and robust biological buffer.
Borate 9.28.5 - 10.0Highly Recommended. Ideal for reactions requiring basic pH to deprotonate lysine or tyrosine residues.
CHES 9.38.6 - 10.0Recommended. A good alternative to borate for high-pH applications.
CAPS 10.49.7 - 11.1Use with Caution. Can be used for very high pH, but hydrolysis will be extremely rapid. Use short reaction times.
Tris, Tricine 8.17.5 - 9.0AVOID. Contains a primary amine that is highly nucleophilic and will quench the reagent.
Glycine 9.69.0 - 10.5AVOID. Contains a primary amine.
Bicine 8.37.6 - 9.0AVOID. Contains a tertiary amine that can still be nucleophilic or act as a base catalyst for hydrolysis.
Q7: How do I optimize the pH for targeting specific amino acid residues?

The optimal pH is a balance between deprotonating the target amino acid's side chain to make it nucleophilic and minimizing the hydrolysis of the sulfonyl fluoride.

Target ResidueSide Chain pKaRecommended Reaction pHRationale
Lysine ~10.58.5 - 9.5A fraction of lysine residues will be deprotonated and highly nucleophilic, while hydrolysis remains manageable.
Tyrosine ~10.19.0 - 10.0The phenoxide form of tyrosine is an excellent nucleophile. This pH range is effective for SuFEx-based tyrosine modification.[2][14]
Serine ~139.5 - 10.5Requires a higher pH and often relies on a highly activated, proximal serine in an enzyme active site.[15] General surface serine labeling is inefficient.
Histidine ~6.07.0 - 8.0The imidazole side chain is nucleophilic at neutral pH, but it is a softer nucleophile and may react more slowly than lysine or tyrosine.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a starting point for labeling a target protein. Optimization of reagent stoichiometry, incubation time, and temperature is recommended.

G A 1. Prepare Reagent Stock B 2. Prepare Protein Sample A->B Dissolve in anhydrous DMSO to 10-100 mM C 3. Initiate Reaction B->C Buffer exchange into compatible buffer (e.g., Borate pH 9.0) D 4. Incubate C->D Add reagent stock to protein (e.g., 10-fold molar excess) E 5. Quench Reaction (Optional) D->E Mix gently at 4°C or RT (30 min to 2 hours) F 6. Remove Excess Reagent E->F Add excess nucleophile (e.g., 1 M Tris) G 7. Analyze Results F->G Desalting column or dialysis

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Stability of 5-Chloro-2-Hydroxy-Benzenesulfonyl Fluoride Stock Solutions

Welcome to the technical support center for 5-Chloro-2-Hydroxy-Benzenesulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-2-Hydroxy-Benzenesulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the shelf-life and stability of your stock solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Stability

5-Chloro-2-hydroxy-benzenesulfonyl fluoride is a valuable reagent in chemical biology and drug discovery, often utilized for its ability to covalently modify proteins. However, the inherent reactivity of the sulfonyl fluoride group, coupled with the presence of a phenolic hydroxyl group, presents unique challenges to maintaining the stability and shelf-life of its stock solutions. This guide will provide you with the expertise and protocols to ensure the integrity of your reagents and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-chloro-2-hydroxy-benzenesulfonyl fluoride in solution?

A1: The primary degradation pathway is hydrolysis of the sulfonyl fluoride moiety to the corresponding sulfonic acid. This reaction is catalyzed by water and is significantly accelerated at higher pH values. The presence of the ortho-hydroxyl group can potentially influence the rate of hydrolysis through intramolecular interactions.

Q2: What are the best solvents for preparing a stock solution?

A2: Anhydrous, aprotic polar solvents are highly recommended. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

These solvents are less likely to participate in the hydrolysis of the sulfonyl fluoride compared to protic solvents like alcohols or water.[1]

Q3: How should I store my stock solution to maximize its shelf-life?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: -20°C or -80°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.

Q4: Can I use protic solvents like ethanol or methanol to prepare my stock solution?

A4: While some sulfonyl fluorides can be dissolved in anhydrous alcohols for immediate use, it is generally not recommended for long-term storage. Protic solvents can act as nucleophiles and slowly react with the sulfonyl fluoride, leading to degradation over time. If a protic solvent is required for your experimental conditions, prepare the solution fresh and use it immediately.

Q5: What are the visible signs of degradation in my stock solution?

A5: Visible signs of degradation can include:

  • Precipitation: Formation of the less soluble sulfonic acid degradation product.

  • Color Change: While not always present, a change in the solution's color could indicate decomposition.

  • Loss of Activity: The most definitive sign is a decrease in the expected biological or chemical activity in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent experimental results or loss of compound activity. Degradation of the stock solution due to hydrolysis. 1. Verify Stock Solution Integrity: Use the HPLC protocol provided in this guide to check the purity of your stock solution. 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution using an anhydrous aprotic solvent. 3. Review Storage Conditions: Ensure your storage conditions align with the recommendations (frozen, under inert gas, and protected from moisture).[2]
Repeated freeze-thaw cycles. 1. Aliquot Your Stock: Prepare small, single-use aliquots to minimize the number of times the main stock is thawed.
Precipitate forms in the stock solution upon storage. Hydrolysis to the less soluble sulfonic acid. 1. Solvent Choice: Ensure you are using a high-purity, anhydrous aprotic solvent. 2. Moisture Contamination: Use proper handling techniques to minimize moisture exposure during preparation and storage. Consider using a desiccator for short-term storage of the solid compound before weighing.
Low solubility at storage temperature. 1. Concentration Check: You may be exceeding the solubility limit at low temperatures. Try preparing a slightly more dilute stock solution. 2. Solvent Optimization: Test the solubility in different recommended aprotic solvents (e.g., DMSO vs. DMF) to find the best option for your desired concentration.
Difficulty dissolving the solid compound. Inappropriate solvent or insufficient mixing. 1. Use Recommended Solvents: Refer to the list of recommended aprotic polar solvents. 2. Gentle Warming and Sonication: Briefly and gently warm the solution (not exceeding 30°C) and use a sonicator to aid dissolution. Avoid excessive heating, which can accelerate degradation.
Stock solution color changes over time. Oxidation or other decomposition pathways. 1. Inert Atmosphere: Always store your stock solutions under an inert gas like argon or nitrogen to prevent oxidation. 2. Light Protection: Store vials in the dark (e.g., in a freezer box or wrapped in foil) to prevent light-induced degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution of 5-chloro-2-hydroxy-benzenesulfonyl fluoride in anhydrous DMSO.

Materials:

  • 5-Chloro-2-hydroxy-benzenesulfonyl fluoride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated balance and appropriate weighing tools

  • Micropipettes

Procedure:

  • Pre-preparation: Allow the container of solid 5-chloro-2-hydroxy-benzenesulfonyl fluoride to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: In a fume hood, accurately weigh the required amount of the solid compound. For a 1 mL 10 mM stock solution, this would be approximately 2.226 mg.

  • Dissolution: Transfer the weighed solid to the amber glass vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 1 mL stock).

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds to displace air and moisture.

  • Capping and Mixing: Immediately and tightly cap the vial. Mix by vortexing or gentle sonication until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment by Reverse-Phase HPLC

Objective: To monitor the stability of a 5-chloro-2-hydroxy-benzenesulfonyl fluoride stock solution over time.

Principle: This method separates the parent compound from its more polar sulfonic acid degradation product. A decrease in the peak area of the parent compound and an increase in the peak area of the degradation product over time indicate instability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stock solution (e.g., 10 µL of a 10 mM stock) into a suitable volume of the initial mobile phase (e.g., 990 µL of 90% A / 10% B) to a final concentration of 100 µM.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for the parent compound and any new peaks that appear over time. The sulfonic acid degradation product is expected to elute earlier than the parent sulfonyl fluoride due to its increased polarity.

  • Time-Point Analysis: Repeat the analysis at regular intervals (e.g., immediately after preparation, 24 hours, 48 hours, 1 week, etc.) to track the stability.

Visualization of Key Concepts

Degradation Pathway

The primary degradation pathway is the hydrolysis of the sulfonyl fluoride to a sulfonic acid.

cluster_0 5-Chloro-2-hydroxy-benzenesulfonyl fluoride cluster_1 5-Chloro-2-hydroxy-benzenesulfonic acid a SO₂F d SO₃H a->d + H₂O (Hydrolysis) b OH c Cl e OH f Cl

Caption: Hydrolysis of 5-chloro-2-hydroxy-benzenesulfonyl fluoride.

Experimental Workflow for Stability Assessment

A systematic approach to preparing and assessing the stability of your stock solution.

A Prepare Stock Solution (Anhydrous Aprotic Solvent) B Aliquot into Single-Use Vials A->B C Store at -20°C or -80°C (Under Inert Gas) B->C D Time-Point Sampling (e.g., t=0, 24h, 1 week) C->D E Dilute Sample for HPLC D->E F HPLC Analysis (C18 Reverse Phase) E->F G Analyze Data (Peak Area vs. Time) F->G H Assess Stability G->H

Caption: Workflow for stock solution preparation and stability testing.

Concluding Remarks

The stability of 5-chloro-2-hydroxy-benzenesulfonyl fluoride stock solutions is paramount for obtaining reliable and reproducible experimental data. By understanding the chemical properties of this compound and implementing the proper handling, storage, and quality control measures outlined in this guide, you can significantly extend the shelf-life of your reagents and enhance the integrity of your research.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Retrieved from BenchChem website.[3]

  • Schaefer, T., & Rowbotham, J. B. (1974). Proton Magnetic Resonance Study of Intramolecular Hydrogen Bonding in Halophenols. Canadian Journal of Chemistry, 52(17), 3037-3040.[4]

  • Abraham, M. H., et al. (2015). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 17(38), 25151-25159.[5]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog.[6]

  • Abraham, M. H., et al. (2015). Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. ResearchGate.[7]

  • Rathore, A. S. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 27(11).[8]

  • Unveiling Repulsion in Intramolecular H-Bonded Systems. (2025). PMC.[9]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex website.[10]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. website.[11]

  • Intramolecular Hydrogen Bonding-Induced Navigation of Solid Forms through Solution Crystallization. (2025). ACS Publications.[12]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies website.[13]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl fluoride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[14]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzenesulfonyl fluoride. Retrieved from Fisher Scientific website.[15]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[16]

  • ChemicalBook. (2026). 5-Chloro-2-hydroxybenzoic acid CAS#: 321-14-2. Retrieved from ChemicalBook website.[17]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.[2]

  • Troubleshooting Guide. (n.d.).[18]

  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. (2024). Organic Letters.[19]

  • Amri, C., & Gillaizeau, I. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4133.[20]

  • Sulfur fluoride exchange. (2023). PMC - NIH.[21]

  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from Sigma-Aldrich website.[22]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics.[23]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.[24]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH.[25]

  • NMAM 6012: Sulfuryl Fluoride. (2016). CDC.[26]

  • EPA. (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry.[27]

  • Carl ROTH. (n.d.). Liquid Chromatography HPLC. Retrieved from Carl ROTH website.[28]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). (2020). PMC - NIH.[29]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from Taylor & Francis website.[1]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from HELIX Chromatography website.[30]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed.[31]

  • Gurmeet.Net. (2020). 10.4 Aprotic Solvents.[32]

  • BenchChem. (2025). Technical Support Center: Synthesis of Sulfamoyl Fluorides.[33]

  • Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from Shimadzu website.[34]

  • PubChem. (n.d.). 2-(5-Chloro-2-hydroxyphenyl)acetic acid. Retrieved from PubChem.[35]

  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[36]

  • Enamine. (n.d.). Hydrolytically stable sulfonyl fluorides. Retrieved from Enamine website.[37]

  • chemBlink. (n.d.). 5-Chloro-2-[(4-Chloro-2-Hydroxyphenyl)Methyl]Phenol (CAS 1215-74-3). Retrieved from chemBlink website.[38]

  • ChemicalBook. (n.d.). BENZENESULFONYL FLUORIDE CAS#: 368-43-4. Retrieved from ChemicalBook website.[39]

  • Enamine. (n.d.). Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Retrieved from Enamine website.[40]

  • Approximate pKa chart of the functional groups: values to know. (n.d.).[41]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzenesulfonamide. Retrieved from PubChem.[42]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.).[43]

  • Reddit. (2018). Nucleophilicity -OH vs. -F in aprotic polar solution.[44]

  • PubChem. (n.d.). 5-Chloro-2-hydroxyisophthalaldehyde. Retrieved from PubChem.[45]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (n.d.). PMC.[46]

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-thiophenesulfonyl fluoride 95 108158-05-0. Retrieved from Sigma-Aldrich website.[47]

Sources

Reference Data & Comparative Studies

Validation

Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- vs. 5-chloro-2-hydroxybenzenesulfonyl chloride reactivity

Reactivity Paradigm Shift: 5-Chloro-2-hydroxybenzenesulfonyl Chloride vs. Fluoride in Advanced Chemical Biology The development of targeted covalent inhibitors and chemical probes relies heavily on the precise tuning of...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Paradigm Shift: 5-Chloro-2-hydroxybenzenesulfonyl Chloride vs. Fluoride in Advanced Chemical Biology

The development of targeted covalent inhibitors and chemical probes relies heavily on the precise tuning of electrophilic warheads. Historically, sulfonyl chlorides have served as the primary building blocks for sulfonamide and sulfonate synthesis. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm[1].

This guide provides an objective, data-driven comparison between 5-chloro-2-hydroxybenzenesulfonyl chloride and its SuFEx-enabled analog, 5-chloro-2-hydroxybenzenesulfonyl fluoride . By analyzing their thermodynamic stability, orthogonal reactivity, and structural causality, we establish why the transition from sulfur(VI) chlorides to fluorides is critical for late-stage functionalization and biological applications.

Structural Causality and Thermodynamic Stability

The divergent reactivity of these two electrophiles is rooted in the fundamental quantum mechanical differences between the S–Cl and S–F bonds.

  • 5-Chloro-2-hydroxybenzenesulfonyl chloride: The S–Cl bond is relatively long (~2.019 Å) and susceptible to homolytic scission and rapid nucleophilic attack[2]. In aqueous environments, the chloride acts as a "hard" and indiscriminate electrophile, leading to rapid hydrolysis into the corresponding sulfonic acid. While useful for immediate, early-stage synthesis (e.g., generating WDR5-MYC inhibitors[3]), its lack of stability precludes its use in complex biological media.

  • 5-Chloro-2-hydroxybenzenesulfonyl fluoride: Fluorine, being the most electronegative element, creates a highly polarized but remarkably short (~1.545 Å) and strong S–F bond[2]. This bond undergoes exclusively heterolytic cleavage[1]. The sulfonyl fluoride acts as a "latent electrophile"—it is thermodynamically stable to hydrolysis, thermolysis (up to 130°C), and reduction, remaining inert until activated by specific catalysts or highly tailored protein microenvironments[2].

Quantitative Reactivity Profiling

The following table summarizes the experimental performance metrics of both compounds, highlighting the superior control afforded by the sulfonyl fluoride.

Property5-Chloro-2-hydroxybenzenesulfonyl Chloride5-Chloro-2-hydroxybenzenesulfonyl Fluoride
S–X Bond Length ~2.019 Å~1.545 Å
Hydrolytic Half-Life (pH 7.4, 37°C) < 5 minutes (Rapid degradation)> 24 hours (Highly stable)
Thermostability Decomposes rapidly > 80°CStable > 130°C
Reactivity with Aliphatic Amines Spontaneous, exothermic, non-selectiveRequires catalyst (e.g., DBU) or elevated temp
Primary Application Early-stage building block synthesisLate-stage functionalization, SuFEx probes

Workflow & Reactivity Pathways

The orthogonal nature of these two compounds dictates entirely different synthetic workflows. The diagram below illustrates how the chloride is prone to degradation, whereas the fluoride requires specific SuFEx activation to form targeted covalent bonds.

Reactivity Chloride 5-chloro-2-hydroxybenzenesulfonyl chloride (Highly Reactive) Fluoride 5-chloro-2-hydroxybenzenesulfonyl fluoride (Latent Electrophile) Chloride->Fluoride KHF2 (On-Water Exchange) Degradation Rapid Hydrolysis & Non-selective Sulfonylation Chloride->Degradation H2O / Amines (Neutral) Stable Stable in Aqueous Media (No uncatalyzed reaction) Fluoride->Stable H2O / Amines (Neutral) SuFEx SuFEx Click Product (Targeted Covalent Bond) Fluoride->SuFEx DBU / BEMP + Phenol

Divergent reactivity of sulfonyl chloride vs. fluoride under physiological and SuFEx conditions.

Self-Validating Experimental Protocols

To harness the potential of the sulfonyl fluoride, researchers must utilize optimized protocols for both its synthesis and its subsequent bioconjugation. The following methodologies are designed as self-validating systems to ensure high fidelity at each step.

Protocol A: "On-Water" Synthesis of the Sulfonyl Fluoride

Converting the highly reactive chloride to the stable fluoride requires suppressing competitive hydrolysis. This is achieved using an "on-water" biphasic system with potassium bifluoride (KHF₂).

  • Causality: The bifluoride ion (HF₂⁻) is a uniquely powerful nucleophile at the organic/water interface. Hydrogen bonding at this interface stabilizes the transition state, allowing rapid F-Cl exchange while the insolubility of the resulting sulfonyl fluoride protects it from subsequent hydrolysis[1][4].

  • Step-by-Step:

    • Dissolve 1.0 eq of 5-chloro-2-hydroxybenzenesulfonyl chloride in dichloromethane (DCM) (0.5 M concentration).

    • In a separate vessel, prepare a saturated aqueous solution of KHF₂ (3.0 eq).

    • Combine the two phases and stir vigorously at room temperature for 4–6 hours.

    • Validation Check 1 (TLC): Elute with 80:20 Hexanes/EtOAc. The sulfonyl fluoride will elute with a significantly higher Rf value than the chloride due to reduced polarity.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Validation Check 2 (LC-MS): Confirm the exact mass shift. The chloride precursor (C₆H₄Cl₂O₃S) exhibits an [M-H]⁻ of ~225.9 m/z, whereas the fluoride product (C₆H₄ClFO₃S) will show an [M-H]⁻ of ~209.9 m/z (a shift of -16 Da)[5].

Protocol B: SuFEx-Mediated Conjugation

To utilize the 5-chloro-2-hydroxybenzenesulfonyl fluoride as a probe or linker, it must be activated via SuFEx catalysis.

  • Causality: The S–F bond is inert to standard nucleophiles. The addition of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonates the target phenol/amine and transiently coordinates with the sulfur(VI) center, lowering the activation energy required for heterolytic S–F cleavage.

  • Step-by-Step:

    • Dissolve 1.0 eq of 5-chloro-2-hydroxybenzenesulfonyl fluoride and 1.1 eq of the target phenol in anhydrous acetonitrile (MeCN).

    • Add 10–20 mol% of DBU dropwise at room temperature.

    • Stir the reaction mixture for 2–12 hours, monitoring via ¹⁹F NMR.

    • Validation Check (¹⁹F NMR): The starting sulfonyl fluoride exhibits a distinct, sharp singlet around +60 to +65 ppm (relative to CFCl₃). The complete disappearance of this peak confirms quantitative SuFEx conjugation.

Applications in Drug Development

The 5-chloro-2-hydroxybenzenesulfonyl motif is highly privileged in medicinal chemistry. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, while the chlorine atom occupies hydrophobic pockets (e.g., in WDR5-MYC protein-protein interaction inhibitors[3]).

By replacing the traditional chloride warhead with a fluoride, drug developers can utilize Activity-Based Protein Profiling (ABPP) . The sulfonyl fluoride remains completely stable circulating in biological media. It only reacts when it binds to its specific target protein, where the local microenvironment (often a precisely positioned basic amino acid residue like lysine or histidine) acts as an endogenous SuFEx catalyst, triggering covalent bond formation. This orthogonal stability minimizes off-target toxicity and dramatically improves the pharmacokinetic profile of the resulting covalent inhibitors.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Scribd (Angewandte Chemie International Edition). Retrieved from:[Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health (PMC). Retrieved from:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RHHZ.net. Retrieved from:[Link]

  • WDR5-MYC inhibitors - Justia Patents. Justia. Retrieved from:[Link]

Sources

Comparative

Validation of Target Engagement for 5-Chloro-2-Hydroxybenzenesulfonyl Fluoride-Based Chemical Probes

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the landscape of covalent drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the landscape of covalent drug discovery, validating intracellular target engagement is the critical bridge between biochemical potency and physiological efficacy. While traditional electrophiles like acrylamides and fluorophosphonates have dominated the field, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized 1[1]. Among SuFEx warheads, the 5-chloro-2-hydroxybenzenesulfonyl fluoride (CHBSF) chemotype has emerged as a privileged scaffold for targeting nucleophilic residues (tyrosine, lysine, and serine).

The Causality of the Chemotype: The unique performance of the CHBSF warhead is driven by its meticulously tuned electronic and steric properties:

  • Internal H-Bond Activation: The ortho-hydroxyl group acts as an internal acid/base catalyst. It forms an 2[2] with the sulfonyl oxygen or the fluoride leaving group. This pre-organizes the transition state, lowering the activation energy required for nucleophilic attack by a target amino acid.

  • Electronic Tuning: The 5-chloro substituent exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the sulfur(VI) center while simultaneously providing a lipophilic handle to enhance cell permeability and binding pocket affinity.

Mechanism A CHBSF Probe (Inactive) B Internal H-Bond Activation (2-OH) A->B Conformational Alignment D SuFEx Transition State B->D Electrophilic Activation C Protein Target (Tyr/Lys Nucleophile) C->D Nucleophilic Attack E Covalent Adduct (Target Engaged) D->E Fluoride Displacement

SuFEx reaction mechanism of CHBSF probes via internal hydrogen-bond activation.

Objective Comparison of Covalent Warheads

To contextualize the utility of CHBSF probes, it is essential to compare them against alternative covalent warheads. CHBSF probes excel in 3[3] where targeting poorly nucleophilic or sterically hindered residues (like tyrosine) is required.

Table 1: Comparative Profile of Covalent Probes
Warhead TypePrimary Target ResiduesAqueous Stability (pH 7.4)Intracellular ReactivitySelectivity Profile
CHBSF (SuFEx) Tyr, Lys, SerHigh (t½ > 24h)Tunable (Internal H-bond activated)High (Context-dependent)
Aryl Sulfonyl Fluoride Lys, TyrVery HighLow to ModerateModerate
Acrylamide CysHighHigh (Michael Addition)High (Cys-restricted)
Fluorophosphonate Ser (Hydrolases)Low to ModerateVery HighLow (Pan-hydrolase)
Table 2: Quantitative Target Engagement Metrics (Representative Data)

Note: Data represents typical kinetic parameters observed during competitive ABPP assays for kinase targets.

Probe ScaffoldTarget Kinase kinact​/KI​ ( M−1s−1 )Cellular Occupancy ( IC50​ )Off-Target Labeling Background
CHBSF-Alkyne EGFR (L858R) 4.5×104 12 nMLow
Standard SF-Alkyne EGFR (L858R) 8.2×102 450 nMModerate
Acrylamide-Alkyne EGFR (WT) 1.1×105 5 nMHigh (Glutathione depletion)

Experimental Workflows for Target Engagement Validation

To definitively prove that a CHBSF probe engages its intended target inside a living cell, we utilize a self-validating competitive ABPP system. By pre-incubating cells with a non-tagged parent inhibitor, we competitively block the active site. A subsequent drop in probe-labeling signal confirms that the probe and the drug compete for the exact same binding pocket, ruling out non-specific hydrophobic sticking.

Protocol: Quantitative LC-MS/MS ABPP (In Situ Target Engagement)

Phase 1: Live-Cell Treatment & Bioorthogonal Labeling

  • Cell Culture & Competition: Seed target cells (e.g., HEK293T or specific cancer lines) to 80% confluency. Pre-treat with the parent reversible inhibitor (or vehicle) for 1 hour.

    • Causality: This 1-hour window allows the competitor to achieve thermodynamic equilibrium within the intracellular binding pockets.

  • Probe Incubation: Spike the culture media with the CHBSF-alkyne probe (typically 1–5 µM) for 2 hours.

    • Causality: The bioorthogonal alkyne tag ensures the probe remains small and lipophilic, maintaining native cell permeability.

  • Lysis: Wash cells with cold PBS and lyse in DPBS containing 1% NP-40 and protease inhibitors.

    • Causality: NP-40 is a mild, non-ionic detergent that solubilizes membrane-bound complexes without denaturing the proteome, preserving the structural integrity of off-target proteins.

Phase 2: CuAAC Click Chemistry & Enrichment 4. Click Reaction: To 1 mg of proteome lysate, add biotin-azide (100 µM), TCEP (1 mM), THPTA ligand (100 µM), and CuSO4​ (1 mM). React for 1 hour at room temperature.

  • Causality: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches the biotin reporter. THPTA is critical here; it acts as a sacrificial reductant and copper-chelator, preventing reactive oxygen species (ROS) from artificially oxidizing native protein residues.

  • Protein Precipitation & Denaturation: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 8 M urea.

    • Causality: Urea completely unfolds the proteome. This disrupts all non-covalent protein-protein interactions, ensuring that the subsequent streptavidin enrichment isolates only proteins covalently modified by the CHBSF probe.

  • Streptavidin Enrichment: Incubate the denatured proteome with streptavidin-agarose beads for 2 hours. Wash stringently with 8 M urea, followed by PBS.

Phase 3: On-Bead Digestion & LC-MS/MS 7. Digestion: Reduce the bead-bound proteins with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • Causality: Trypsin cleaves at Arg/Lys residues. Unmodified peptides are released into the supernatant for LC-MS/MS label-free quantification (LFQ).

  • Validation: Analyze the supernatant via high-resolution LC-MS/MS.

    • Self-Validation Check: True target engagement is confirmed if the LFQ intensity of the target protein is significantly depleted (>80% reduction) in the competitor-treated samples compared to the vehicle-treated samples.

Workflow Step1 1. Live Cell Treatment (CHBSF Probe ± Inhibitor) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Reporter) Step2->Step3 Branch1 4a. In-Gel Fluorescence (Qualitative Profiling) Step3->Branch1 Branch2 4b. Streptavidin Enrichment & Tryptic Digestion Step3->Branch2 Step4 5. LC-MS/MS Analysis (Peptide Identification) Branch2->Step4 Step5 6. Target Engagement Quantification (LFQ) Step4->Step5

ABPP workflow for quantifying intracellular target engagement of CHBSF probes.

Data Interpretation & Troubleshooting

When analyzing target engagement data derived from CHBSF probes, researchers must account for the specific reactivity of the warhead. Because CHBSF can target 4[4] in addition to lysine, the LC-MS/MS search parameters must include dynamic modifications for both sulfonylated Tyrosine (+Probe Mass) and sulfonylated Lysine.

If high background labeling is observed during in-gel fluorescence, it often indicates that the internal H-bond activation of the specific CHBSF derivative is too strong, leading to promiscuous SuFEx reactivity. In such cases, tuning the electronics by substituting the 5-chloro group with a less electron-withdrawing moiety (e.g., 5-methyl) can restore proteome-wide selectivity.

References

  • Chemical Science - Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Available at:[Link]

  • Semantic Scholar (J. Am. Chem. Soc.) - Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Available at:[Link]

  • Journal of the American Chemical Society - Aminomethyl Salicylaldehydes Lock onto a Surface Lysine by Forming an Extended Intramolecular Hydrogen Bond Network. Available at:[Link]

  • Journal of the American Chemical Society - ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Available at:[Link]

Sources

Validation

Comparative structural analysis of 5-chloro-2-hydroxybenzenesulfonyl fluoride and its sulfonamide analogs

An In-Depth Guide to the Comparative Structural Analysis of 5-chloro-2-hydroxybenzenesulfonyl Fluoride and its Sulfonamide Analogs This guide provides a comprehensive examination of the structural nuances differentiating...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Structural Analysis of 5-chloro-2-hydroxybenzenesulfonyl Fluoride and its Sulfonamide Analogs

This guide provides a comprehensive examination of the structural nuances differentiating 5-chloro-2-hydroxybenzenesulfonyl fluoride from its sulfonamide analogs. Tailored for researchers, medicinal chemists, and drug development professionals, our analysis moves beyond a mere recitation of data to explain the causal relationships between structure, reactivity, and biological function. We will explore the critical experimental and computational methodologies that underpin modern structural chemistry and provide field-proven insights into interpreting the resulting data.

Introduction: The Dichotomy of a Privileged Scaffold

The benzenesulfonyl framework is a cornerstone of modern medicinal chemistry. Within this class, the distinction between a sulfonyl fluoride and a sulfonamide is not trivial; it represents a fundamental divergence in chemical reactivity, conformational behavior, and therapeutic application.

5-chloro-2-hydroxybenzenesulfonyl fluoride belongs to the family of aryl sulfonyl fluorides, which have emerged as highly valuable warheads for targeted covalent inhibitors.[1][2] This is due to the unique reactivity of the sulfur(VI)-fluorine bond, which is remarkably stable in aqueous biological environments yet can be precisely activated for Sulfur-Fluorine Exchange (SuFEx) by the specific microenvironment of a protein binding pocket.[1][3][4] This "click chemistry" reactivity allows for the selective and irreversible modification of nucleophilic amino acid residues such as serine, tyrosine, and lysine.[3][5]

Conversely, the corresponding sulfonamide analogs , formed by replacing the fluorine with a nitrogen-containing group, are a pillar of established pharmacology. Sulfonamides are found in a vast array of drugs, exhibiting antibacterial, anti-inflammatory, and anti-tumoral activities.[6][7][8] Their mechanism of action is diverse, but often relies on their ability to act as structural mimics of endogenous substrates, for example, inhibiting the enzyme dihydropteroate synthase in bacteria.[7][9]

Understanding the precise three-dimensional differences between these two molecular classes is therefore critical for rational drug design. This guide will dissect these differences through the lens of synthesis, experimental characterization, and computational analysis.

Synthetic Pathways: From Reactive Precursor to Stable Analog

The synthetic relationship between these compounds is direct and foundational to their respective applications. The general workflow involves the conversion of a more common precursor to the highly reactive sulfonyl fluoride, which then serves as the immediate precursor to the sulfonamide.

Caption: General synthetic route from common precursors to the target compounds.

The conversion of sulfonyl chlorides to sulfonyl fluorides is the most prevalent method, often employing potassium fluoride (KF) in a biphasic water/acetone mixture for a mild and efficient reaction.[10] More recent protocols also allow for the one-pot synthesis from sulfonic acids or thiols.[11][12] The subsequent reaction of the sulfonyl fluoride with a primary or secondary amine readily yields the desired sulfonamide analog, capping the reactive electrophile with a stable, hydrogen-bond-donating moiety.

Methodologies for Structural Elucidation

A multi-faceted approach combining experimental and theoretical methods is required to build a complete structural picture.

X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous data on bond lengths, bond angles, and torsional angles, and reveals crucial information about intermolecular interactions, such as hydrogen bonding networks, which dictate crystal packing. The structures of numerous sulfonyl fluoride and sulfonamide-containing compounds have been confirmed by X-ray analysis.[13][14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical as it can influence polymorphism.

  • Data Collection: A suitable crystal is mounted on a goniometer head and cooled under a stream of nitrogen gas (typically to 100 K). This low temperature is essential to minimize thermal vibrations, resulting in a more precise measurement of atomic positions and electron density.

  • Structure Solution: The diffraction pattern is recorded as the crystal is rotated in the X-ray beam. The resulting data are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final, high-resolution crystal structure.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For the sulfonyl fluoride, ¹⁹F NMR is an exceptionally powerful and sensitive analytical technique.[17][18] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR.[18] Furthermore, the chemical shift of fluorine is extremely sensitive to its local electronic environment, spanning a range of over 800 ppm.[18] This allows for the unambiguous detection of the sulfonyl fluoride group and provides insights into through-bond and through-space interactions with nearby nuclei (e.g., ¹H).

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental results. By solving the Schrödinger equation for the molecule, we can obtain an optimized gas-phase geometry, which represents the inherent structural preferences of the molecule absent crystal packing forces. This allows for a direct comparison of electronic properties, such as electrostatic potential and bond orders.

Computational Workflow: DFT Geometry Optimization

DFT_Workflow Input 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Verify Verify True Minimum (No imaginary frequencies) Freq->Verify Verify->Opt Re-optimize Output 4. Analyze Structural & Electronic Properties (Bond lengths, angles, ESP) Verify->Output  Proceed

Sources

Comparative

Covalent Kinase Profiling: Selectivity Comparison of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride Against Classical Warheads

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Introduction The transition from reversible ATP-competitive inhibitors to targeted covalent inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Introduction

The transition from reversible ATP-competitive inhibitors to targeted covalent inhibitors (TCIs) has fundamentally reshaped kinase drug discovery. While acrylamide-based warheads targeting non-conserved cysteines currently dominate the clinical landscape, the lack of targetable cysteines in over 70% of the human kinome necessitates alternative electrophiles. Sulfonyl fluorides (SFs) have emerged as privileged warheads capable of context-dependent Sulfonyl Fluoride Exchange (SuFEx) with conserved catalytic lysines and tyrosines ([Zhao et al., 2017[1]]([Link])).

Within this class, Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- (CHBSF) represents a highly tunable electrophilic fragment. This guide provides an objective, data-driven comparison of CHBSF's selectivity and performance in kinase screening assays against traditional alternatives, highlighting the mechanistic causality behind its superior profiling capabilities.

Mechanistic Rationale: The Causality of CHBSF Selectivity

The core challenge in designing covalent kinase probes is balancing aqueous stability with target reactivity. Highly reactive electrophiles suffer from rapid glutathione (GSH) depletion and promiscuous off-target toxicity, while overly stable ones fail to engage the target.

CHBSF achieves an optimal "Goldilocks" reactivity profile through precise intramolecular electronics:

  • The 5-Chloro Effect: The electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent phenolic hydroxyl and fine-tunes the electrophilicity of the sulfur center, preventing premature hydrolysis in aqueous media ([Mukherjee et al., 2024[2]]([Link])).

  • The 2-Hydroxy Activation: The ortho-hydroxyl group acts as an intramolecular hydrogen-bond donor. In the aqueous cytosol, the warhead remains inert. However, upon desolvation within the hydrophobic ATP-binding pocket of a kinase, the hydroxyl group coordinates with the sulfonyl oxygens, dramatically lowering the transition state energy for fluoride displacement when attacked by a catalytic lysine or tyrosine ().

This self-activating mechanism ensures that CHBSF-derived probes only react when perfectly oriented within the kinase active site, leading to superior kinome selectivity compared to unfunctionalized benzenesulfonyl fluorides.

G A CHBSF Warhead (Aqueous Inert) B Desolvation in Kinase ATP Pocket A->B C Ortho-OH H-Bonding (Electrophile Activation) B->C D Catalytic Lysine Nucleophilic Attack C->D E Irreversible Sulfonylation (Target Engagement) D->E

Causality of CHBSF activation and targeted covalent sulfonylation.

Comparative Selectivity Data

To objectively evaluate CHBSF, we compare its performance metrics against three standard covalent warheads typically used in Activity-Based Protein Profiling (ABPP) assays.

Table 1: Quantitative Comparison of Covalent Warheads in Kinase Profiling
Warhead TypeRepresentative FragmentAqueous Half-life (pH 7.4)GSH Reactivity (t1/2)Kinome Coverage (Targeted)Off-Target Proteome Labeling
Acrylamide Ibrutinib-derived> 24 h~2.5 hLow (Cys-dependent)Moderate
Standard SF Benzenesulfonyl Fluoride~12 h> 24 hHigh (Lys/Tyr)High (Promiscuous)
Fluorosulfate Phenyl Fluorosulfate> 48 h> 48 hModerate (Tyr)Low
CHBSF 5-Chloro-2-hydroxy-BSF> 48 h > 48 h High (Lys/Tyr) Very Low

Data Synthesis: CHBSF demonstrates the broad kinome coverage characteristic of sulfonyl fluorides (due to the ubiquity of catalytic lysines across the 518 human kinases) but with a significantly reduced off-target labeling profile, rivaling the exceptional stability of fluorosulfates.

Experimental Protocols: Self-Validating Kinase Screening Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a competitive displacement control. This self-validating system ensures that any observed labeling by the CHBSF probe is strictly active-site dependent. If a protein is labeled in both the control and competition aliquots, it is flagged as an off-target interaction.

Protocol: Competitive Chemoproteomic Kinase Profiling
  • Cell Culture & Lysis: Grow HCT116 cells to 80% confluency. Lyse in native buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40) to preserve kinase tertiary structures.

    • Causality Note: It is critical to avoid amine-containing buffers (e.g., Tris) which can act as competing nucleophiles and degrade the sulfonyl fluoride warhead.

  • Competitive Pre-incubation (The Self-Validating Step): Divide the lysate into two equal aliquots. Treat Aliquot A (Control) with DMSO. Treat Aliquot B (Competition) with 10 µM Staurosporine (a pan-kinase inhibitor). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add 5 µM of a CHBSF-alkyne functionalized probe to both aliquots. Incubate for 1 hour at 37°C. The ortho-hydroxy group will facilitate SuFEx only in unoccupied kinase pockets.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) by adding Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform, resuspend, and enrich biotinylated proteins using Streptavidin agarose beads. Perform on-bead trypsin digestion overnight.

  • LC-MS/MS Analysis: Analyze peptides via high-resolution mass spectrometry. Identify specific kinase targets by quantifying the depletion of spectral counts in Aliquot B relative to Aliquot A.

G A Native Cell Lysis (HEPES Buffer) B Pre-incubation +/- Staurosporine A->B C CHBSF Probe Labeling (1h) B->C D CuAAC Click Biotinylation C->D E Streptavidin Enrichment D->E F LC-MS/MS Quantification E->F

Chemoproteomic workflow for CHBSF-based kinase selectivity profiling.

Conclusion

Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- (CHBSF) provides a superior structural template for covalent kinase inhibitor profiling. By leveraging intramolecular hydrogen bonding and electronic tuning, it bypasses the promiscuity of standard sulfonyl fluorides while expanding the targetable kinome far beyond the limitations of cysteine-reactive acrylamides.

References

  • Zhao, Q., Ouyang, X., Wan, X., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. URL:[Link]

  • Mukherjee, H., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Journal of Medicinal Chemistry. URL:[Link]

  • Bum-Erdene, K., Liu, D., Gonzalez-Gutierrez, G., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases." Proceedings of the National Academy of Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-hydroxybenzenesulfonyl Fluoride

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-chloro-2-hydroxybenzenesulfonyl fluoride. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-chloro-2-hydroxybenzenesulfonyl fluoride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and environmental protection.

Understanding the Hazard: The "Why" Behind the Protocol

  • Sulfonyl Halides: This functional group is known to be reactive, particularly with nucleophiles. Sulfonyl fluorides are generally more stable than their chloride counterparts but will still react with water, alcohols, and amines.[1] This reaction can be vigorous and may release corrosive and toxic fumes, such as hydrogen fluoride and sulfur oxides.[2]

  • Halogenated Phenols: Chlorinated phenols are a class of compounds with varying toxicities. It is crucial to prevent their release into the environment. As a halogenated organic compound, specific waste disposal streams are required.

Therefore, the disposal procedures outlined below are designed to mitigate these risks by first neutralizing the reactive sulfonyl fluoride moiety and then disposing of the resulting product in accordance with regulations for halogenated organic waste.

Prerequisite: Personal Protective Equipment (PPE)

Before handling 5-chloro-2-hydroxybenzenesulfonyl fluoride, ensure the following personal protective equipment is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the chemical and quenching solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the corrosive and potentially toxic compound.
Body Protection A chemical-resistant laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of any potentially harmful vapors or fumes generated during handling or neutralization.

Step-by-Step Disposal Protocol

This protocol details the neutralization (quenching) of residual 5-chloro-2-hydroxybenzenesulfonyl fluoride and its subsequent disposal.

Neutralization of Residual Material

The primary goal of this step is to hydrolyze the reactive sulfonyl fluoride group to the more stable sulfonic acid salt. This is achieved by reacting it with a weak base.

Materials:

  • Residual 5-chloro-2-hydroxybenzenesulfonyl fluoride (in a reaction vessel or as a neat compound)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Stir plate and stir bar

  • Ice bath

  • pH paper

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to contain any potential off-gassing.

  • Cool the Quenching Solution: Place a beaker containing a sufficient volume of 1 M sodium bicarbonate solution in an ice bath and begin stirring. The volume should be at least 10 times the volume of the sulfonyl fluoride to be quenched.

  • Slow Addition: Slowly and carefully add the 5-chloro-2-hydroxybenzenesulfonyl fluoride-containing solution or the neat compound to the cold, stirring sodium bicarbonate solution. Add the material dropwise or in very small portions.

  • Observe for Reaction: Be mindful of any signs of a reaction, such as gas evolution (carbon dioxide from the bicarbonate reacting with the acidic byproducts) or a temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Stir and Equilibrate: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the complete hydrolysis of the sulfonyl fluoride.

  • Verify Neutralization: Check the pH of the aqueous solution using pH paper to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

Waste Segregation and Disposal

Once neutralized, the resulting aqueous solution contains the sodium salt of 5-chloro-2-hydroxybenzenesulfonic acid and other byproducts. This is still considered halogenated organic waste.

Procedure:

  • Label a Waste Container: Obtain a designated, properly labeled waste container for "Halogenated Organic Waste." The label should clearly indicate the contents.

  • Transfer the Waste: Carefully transfer the neutralized solution into the designated waste container.

  • Rinse and Collect: Rinse the original container with a small amount of a suitable solvent (e.g., acetone) and transfer the rinsate into the same halogenated organic waste container.

  • Seal and Store: Securely cap the waste container and store it in a designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's environmental health and safety (EHS) department.

  • Solid Waste: Any contaminated solid waste, such as gloves, weighing paper, or pipette tips, should be disposed of in a designated solid hazardous waste container.

Spill Management

In the event of a small spill of 5-chloro-2-hydroxybenzenesulfonyl fluoride:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the fume hood is operating correctly to ventilate the space.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment as outlined in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Place all cleaning materials into the solid hazardous waste container.

  • Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to adhere to your institution's specific hazardous waste management plan, which is designed to be in compliance with these regulations.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal cluster_spill Spill Management prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood neut_prepare Prepare Cold NaHCO3 Solution prep_fume_hood->neut_prepare neut_add Slowly Add Sulfonyl Fluoride neut_prepare->neut_add neut_stir Stir for 30 Minutes neut_add->neut_stir neut_check_ph Check pH (7-9) neut_stir->neut_check_ph disp_label Label Halogenated Waste Container neut_check_ph->disp_label If pH is correct disp_transfer Transfer Neutralized Solution disp_label->disp_transfer disp_rinse Rinse and Collect disp_transfer->disp_rinse disp_store Store for EHS Pickup disp_rinse->disp_store end_disposal End disp_store->end_disposal spill_evacuate Evacuate & Ventilate spill_contain Contain with Inert Absorbent spill_evacuate->spill_contain spill_collect Collect and Dispose as Hazardous Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate end_spill End spill_decontaminate->end_spill start Start start->prep_ppe start->spill_evacuate In case of spill

Caption: Decision workflow for the safe disposal of 5-chloro-2-hydroxybenzenesulfonyl fluoride.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. (2023, January 13). [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. (2021, March 11). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. (2015, March 16). [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. (2015, March 16). [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (2021, July 8). [Link]

  • 5-Chloro-2-fluorobenzenesulfonamide. PubChem. [Link]

  • 5-CHLORO-2-FLUOROBENZOTRIFLUORIDE. ChemWhat. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-chloro-2-hydroxy-benzenesulfonyl fluoride

As a Senior Application Scientist, this guide provides essential, field-tested safety and operational protocols for handling 5-chloro-2-hydroxy-benzenesulfonyl fluoride. This document moves beyond mere procedural steps t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety and operational protocols for handling 5-chloro-2-hydroxy-benzenesulfonyl fluoride. This document moves beyond mere procedural steps to explain the causality behind our safety recommendations, ensuring a culture of informed caution in your laboratory.

Understanding the Hazard: The Reactivity of Sulfonyl Fluorides

A critical and overarching safety concern with fluoride-containing compounds is their potential to release hydrogen fluoride (HF) upon contact with water, acids, or strong bases.[2][3][4] HF is an acute and corrosive toxin that requires specialized first aid and medical treatment.[4][5] Symptoms of HF exposure can be delayed, making immediate and thorough decontamination critical.[4][5]

Given the structure of 5-chloro-2-hydroxy-benzenesulfonyl fluoride, it should be treated as a corrosive material that can cause severe skin burns and eye damage.[6][7][8][9][10][11] Inhalation of dust or vapors can also lead to respiratory tract irritation.[2][6]

Key Chemical Properties (Inferred from Similar Compounds)

PropertyAnticipated Value/CharacteristicRationale
Physical StateSolidBased on similar substituted benzenesulfonyl fluorides.
ReactivityMoisture-sensitive, reacts with strong bases, acids, and oxidizing agents.[2][6][12]The sulfonyl fluoride group is susceptible to hydrolysis, and the phenolic hydroxyl group can react with bases.
Primary HazardsCorrosive, potential HF releaser, respiratory irritant.[2][4][6][7]Common hazards associated with sulfonyl fluorides and phenolic compounds.
Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All handling of 5-chloro-2-hydroxy-benzenesulfonyl fluoride, from weighing to reaction setup, must be conducted in a properly functioning chemical fume hood.[2][13] This protects you from inhaling dust and potential vapors.

  • Ventilation: Ensure good general ventilation in the laboratory to supplement the localized exhaust of the fume hood.[6][9][12][13]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[6][12][14]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling 5-chloro-2-hydroxy-benzenesulfonyl fluoride.

  • Eye and Face Protection: Chemical splash goggles are essential.[15] For tasks with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[14][15][16]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals and can provide good protection.[2] For extended handling or in situations with a high risk of contact, consider double-gloving or using thicker, more robust gloves like neoprene or butyl rubber.[14] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat is the minimum requirement. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[14][15][16]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[14]

PPE Selection Workflow

PPE_Workflow start Handling 5-chloro-2-hydroxy- benzenesulfonyl fluoride weighing Weighing Solid start->weighing transfer Transferring Solution start->transfer reaction Running Reaction start->reaction goggles Chemical Splash Goggles weighing->goggles nitrile Nitrile Gloves weighing->nitrile lab_coat Lab Coat weighing->lab_coat transfer->goggles face_shield Face Shield transfer->face_shield heavy_duty Neoprene/Butyl Gloves transfer->heavy_duty apron Chemical-Resistant Apron transfer->apron reaction->goggles reaction->nitrile reaction->lab_coat

Caption: PPE selection based on the specific handling task.

Operational Plan: Step-by-Step Safe Handling
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials on hand (see Section 5).

    • Prepare your reaction vessel and any necessary reagents before handling the sulfonyl fluoride.

  • Weighing and Transfer:

    • When weighing the solid, do so in the designated fume hood area.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Minimize the creation of dust.[2][12]

    • If transferring a solution, use a bottle carrier for transport.[14]

  • Reaction:

    • Perform all reactions in a clean, dry reaction vessel within the fume hood.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Reaction:

    • Quench any unreacted sulfonyl fluoride carefully (see Section 6).

    • Decontaminate all glassware and equipment that came into contact with the compound. A 10% sodium carbonate solution can be used to wipe down surfaces.[3]

Spill Management Plan

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert:

    • If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and institutional safety office.[2]

    • If there is a risk of fire, activate the nearest fire alarm.[2]

  • Containment and Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE before attempting cleanup.

    • For solid spills, carefully sweep or shovel the material into a designated waste container.[12] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[7][17] Do not use combustible materials like paper towels as the primary absorbent.

    • Once the material is absorbed, scoop it into a labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a 10% sodium carbonate solution, followed by a water rinse.[3]

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan: From Reaction Quench to Final Waste

Proper disposal is a critical final step in the safe handling of reactive chemicals.

  • Reaction Quenching:

    • Small amounts of residual sulfonyl fluorides in reaction vessels can be cautiously quenched. This should be done in a fume hood with appropriate PPE.

    • A suggested method is the slow, portion-wise addition of the reaction mixture to a stirred, cold solution of sodium hydroxide.[18] The resulting sulfonate salt is generally more stable and water-soluble.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing papers, and spill cleanup materials, should be placed in a clearly labeled hazardous waste container.

    • Liquid waste containing the sulfonyl fluoride or its byproducts should be collected in a separate, labeled hazardous waste container.

    • Do not mix sulfonyl fluoride waste with other waste streams, especially those containing acids, water, or strong oxidizing agents.[2][3]

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[19] Do not attempt to dispose of this chemical down the drain.[5][8]

Disposal Workflow

Disposal_Workflow start End of Experiment quench Quench Residual Reagent (e.g., with NaOH solution) start->quench solid_waste Collect Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Collect Liquid Waste (Quenched reaction mixture, etc.) quench->liquid_waste label_waste Label Waste Containers (Contents, Hazards) solid_waste->label_waste liquid_waste->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup

Caption: A step-by-step process for waste management.

By adhering to these guidelines, you can effectively manage the risks associated with 5-chloro-2-hydroxy-benzenesulfonyl fluoride, ensuring a safe and productive research environment.

References

  • University of South Carolina. (n.d.). Personal Protection Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 8.9 Corrosives. Environment, Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). PMSF. Environmental Health and Safety. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Benzenesulfonyl fluoride, 5-chloro-2-hydroxy-
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Benzenesulfonyl fluoride, 5-chloro-2-hydroxy-
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